molecular formula C53H70N12O20 B1496590 Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Cat. No.: B1496590
M. Wt: 1195.2 g/mol
InChI Key: IUIVVOHCYZAJIV-PFQABZGHSA-N
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Description

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a useful research compound. Its molecular formula is C53H70N12O20 and its molecular weight is 1195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H70N12O20/c1-26(2)18-36(61-53(79)39-8-7-17-63(39)43(67)20-29-21-46(72)85-41-23-31(84-6)10-11-32(29)41)49(75)56-25-42(66)58-37(19-27(3)4)52(78)60-35(14-16-45(70)71)51(77)59-34(13-15-44(68)69)50(76)57-28(5)48(74)62-38(47(54)73)24-55-33-12-9-30(64(80)81)22-40(33)65(82)83/h9-12,21-23,26-28,34-39,55H,7-8,13-20,24-25H2,1-6H3,(H2,54,73)(H,56,75)(H,57,76)(H,58,66)(H,59,77)(H,60,78)(H,61,79)(H,62,74)(H,68,69)(H,70,71)/t28-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVVOHCYZAJIV-PFQABZGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H70N12O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly selective, fluorogenic peptide substrate designed for the sensitive and continuous assay of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. This substrate is an invaluable tool in the study of MMP-12 activity, the screening of potential inhibitors, and the elucidation of its role in various physiological and pathological processes. Its mechanism is based on Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of a 7-methoxycoumarin-4-yl)acetyl (Mca) group is internally quenched by a 2,4-dinitrophenyl (Dnp) group. Enzymatic cleavage of the peptide backbone separates the fluorophore and quencher, resulting in a measurable increase in fluorescence intensity. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use, and a summary of its kinetic parameters.

Core Properties and Specifications

This compound is a synthetic peptide with specific chemical and fluorescent characteristics that make it an ideal substrate for MMP-12 activity assays.

PropertyValueReference
Full Chemical Name (7-Methoxycoumarin-4-yl)acetyl-L-prolyl-L-leucyl-glycyl-L-leucyl-L-glutamyl-L-glutamyl-L-alanyl-N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionamide
Molecular Formula C53H70N12O20[1]
Molecular Weight 1195.19 g/mol [1]
Excitation Wavelength (λex) ~328 nm[2]
Emission Wavelength (λem) ~420 nm
Appearance Lyophilized powder
Solubility Soluble in DMSO

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this substrate is based on the principle of FRET. In its intact state, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp group, which dissipates it as heat, thus quenching the fluorescence.

Upon the introduction of active MMP-12, the enzyme specifically cleaves the peptide bond between the Glycine (Gly) and Leucine (Leu) residues. This cleavage separates the Mca fluorophore from the Dnp quencher. Consequently, the energy transfer is disrupted, and the Mca group can now emit its characteristic fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity of MMP-12.

FRET_Mechanism cluster_intact Intact Substrate (No Fluorescence) cluster_cleaved Cleaved Substrate (Fluorescence) Mca_intact Mca Dnp_intact Dnp Mca_intact->Dnp_intact FRET Peptide_intact Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap Mca_intact->Peptide_intact Peptide_intact->Dnp_intact Excitation_intact Excitation (~328 nm) Excitation_intact->Mca_intact Mca_cleaved Mca Peptide_frag1 Pro-Leu-Gly Mca_cleaved->Peptide_frag1 Fluorescence Emission (~420 nm) Mca_cleaved->Fluorescence Leu_frag2 Leu-Glu-Glu-Ala-Dap Dnp_cleaved Dnp Leu_frag2->Dnp_cleaved Excitation_cleaved Excitation (~328 nm) Excitation_cleaved->Mca_cleaved MMP12 MMP-12 cluster_cleaved cluster_cleaved MMP12->cluster_cleaved cluster_intact cluster_intact cluster_intact->MMP12 Cleavage at Gly-Leu bond

Caption: FRET mechanism of this compound cleavage by MMP-12.

Kinetic Data: Specificity Profile

This substrate exhibits high selectivity for MMP-12, making it a valuable tool for distinguishing its activity from other matrix metalloproteinases. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

Enzymekcat/Km (M⁻¹s⁻¹)Selectivity vs. MMP-12Reference
MMP-12 1.85 x 10⁵-[3]
MMP-13 0.53 x 10⁵3.5-fold lower[3]
MMP-9 0.33 x 10⁵5.6-fold lower[3]

Experimental Protocol: MMP-12 Activity Assay

This protocol provides a general framework for measuring MMP-12 activity using this compound. Optimization may be required depending on the specific experimental conditions and enzyme source.

Required Materials
  • This compound substrate

  • Recombinant human MMP-12 (pro-form)

  • APMA (p-Aminophenylmercuric Acetate) for enzyme activation

  • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

  • DMSO for dissolving the substrate

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A 1. Prepare Assay Buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) C 3. Activate pro-MMP-12 with APMA (e.g., 1 mM APMA, incubate at 37°C) A->C B 2. Dissolve Substrate in DMSO (e.g., 1 mM stock solution) H 8. Initiate reaction by adding Substrate B->H E 5. Add activated MMP-12 to wells C->E D 4. Add Assay Buffer to wells D->E F 6. Add test inhibitor (if applicable) E->F G 7. Pre-incubate at 37°C F->G G->H I 9. Immediately measure fluorescence kinetically (Ex: ~328 nm, Em: ~420 nm) H->I J 10. Calculate reaction velocity (slope of fluorescence vs. time) I->J K 11. Determine % inhibition (if applicable) J->K

Caption: Workflow for a typical MMP-12 activity assay using the fluorogenic substrate.

Detailed Procedure
  • Enzyme Activation:

    • Reconstitute the pro-MMP-12 in Assay Buffer.

    • To activate, incubate the pro-MMP-12 with APMA (final concentration of 1 mM) for 2-4 hours at 37°C. The activated enzyme can be stored at -80°C in aliquots.

  • Assay Preparation:

    • Prepare a stock solution of the this compound substrate in DMSO (e.g., 1 mM).

    • On the day of the assay, dilute the substrate stock solution to the desired working concentration in Assay Buffer. A typical final concentration in the assay is 5-20 µM.

    • Dilute the activated MMP-12 to the desired concentration in Assay Buffer.

  • Reaction Setup (96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of the diluted activated MMP-12 to the appropriate wells.

    • For inhibitor screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted substrate to each well. The final volume should be 100 µL.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • For inhibitor studies, calculate the percentage of inhibition relative to the control (enzyme without inhibitor).

Applications in Research and Drug Development

  • High-Throughput Screening (HTS): The continuous and sensitive nature of this assay makes it ideal for screening large compound libraries to identify potential MMP-12 inhibitors.

  • Enzyme Kinetics: This substrate can be used to determine key kinetic parameters (Km, Vmax, kcat) for MMP-12 and to study the mechanism of action of inhibitors.

  • Disease Research: As MMP-12 is implicated in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis, this substrate is a valuable tool for studying the role of this enzyme in disease models.

  • Biomarker Discovery: Assays utilizing this substrate can be adapted to measure MMP-12 activity in biological samples, potentially serving as a biomarker for disease activity.

Conclusion

This compound is a robust and highly specific fluorogenic substrate that facilitates the reliable measurement of MMP-12 activity. Its well-defined properties and straightforward application in a FRET-based assay make it an essential component of the toolkit for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery who are investigating the multifaceted roles of matrix metalloproteinases.

References

An In-depth Technical Guide to the Mechanism and Application of the Fluorogenic MMP-12 Substrate: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, a highly selective tool for the characterization of Matrix Metalloproteinase-12 (MMP-12) activity. This document details the substrate's core mechanism of action, presents its kinetic parameters, and offers a detailed experimental protocol for its use in fluorescence-based enzyme assays. Furthermore, it contextualizes the utility of this substrate by illustrating the role of MMP-12 in cellular signaling pathways and providing a visual workflow for a typical screening assay. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this substrate in their studies of MMP-12 and its inhibitors.

Core Mechanism of Action

The synthetic peptide this compound is a sensitive and selective substrate for Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. Its mechanism of action is based on the principle of Fluorescence Resonance Energy Transfer (FRET) .

The peptide incorporates two key moieties:

  • A fluorescent donor group: (7-Methoxycoumarin-4-yl)acetyl (Mca)

  • A quenching acceptor group: 2,4-Dinitrophenyl (Dnp) , attached to a diaminopropionic acid (Dap) residue.

In its intact state, the close proximity of the Mca and Dnp groups within the peptide sequence allows for efficient quenching of the Mca fluorophore's emission by the Dnp group. Upon the introduction of active MMP-12, the enzyme specifically recognizes and cleaves the peptide backbone at the Gly-Leu bond. This cleavage event separates the Mca fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group, which can be monitored in real-time to determine the rate of substrate hydrolysis and thus, the enzymatic activity of MMP-12.

FRET_Mechanism FRET Mechanism of this compound cluster_0 Intact Substrate cluster_1 Cleavage by MMP-12 cluster_2 Cleaved Products Intact_Peptide This compound Mca_Quenched Mca (Quenched Fluorescence) Intact_Peptide->Mca_Quenched Proximity Dnp_Quencher Dnp (Quencher) Intact_Peptide->Dnp_Quencher Proximity MMP12 Active MMP-12 Intact_Peptide->MMP12 Mca_Fluorescent Mca (Fluorescent) Mca_Quenched->Mca_Fluorescent De-quenching Cleavage Cleavage at Gly-Leu bond MMP12->Cleavage Fragment1 Mca-Pro-Leu-Gly Cleavage->Fragment1 yields Fragment2 Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 Cleavage->Fragment2 yields Fragment1->Mca_Fluorescent Dnp_Separated Dnp (Separated) Fragment2->Dnp_Separated

Caption: FRET mechanism of the MMP-12 substrate.

Quantitative Data: Kinetic Parameters and Selectivity

Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-12 1.85 x 10⁵ [1]
MMP-130.53 x 10⁵[1]
MMP-90.33 x 10⁵[1]

Experimental Protocols

The following is a detailed methodology for a typical MMP-12 activity assay using this compound. This protocol is adapted from established procedures for similar FRET-based MMP assays.

Materials and Reagents
  • MMP-12, active, human recombinant

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

  • Inhibitor (optional): A known MMP-12 inhibitor for control experiments (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.

Stock Solution Preparation
  • MMP-12 Stock: Reconstitute the enzyme in assay buffer to a concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • Inhibitor Stock (optional): Prepare a 10 mM stock solution of the inhibitor in DMSO. Store at -20°C.

Assay Procedure
  • Prepare Working Solutions:

    • Enzyme Working Solution: Dilute the MMP-12 stock solution in assay buffer to the desired final concentration (e.g., 10 nM). Prepare enough for all wells.

    • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

    • Inhibitor Working Solution (optional): If performing an inhibition assay, prepare serial dilutions of the inhibitor in assay buffer.

  • Assay Setup (96-well plate):

    • Blank wells: Add 100 µL of assay buffer.

    • Enzyme control wells: Add 50 µL of assay buffer and 50 µL of the enzyme working solution.

    • Test wells: Add 50 µL of the enzyme working solution.

    • Inhibitor control wells (optional): Add 25 µL of the enzyme working solution and 25 µL of the inhibitor working solution at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the enzyme and inhibitor (if applicable) to equilibrate.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis
  • Subtract Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of all other wells.

  • Determine Reaction Rate: Plot the fluorescence intensity versus time for each well. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition (optional):

    • % Inhibition = [(V₀_enzyme - V₀_inhibitor) / V₀_enzyme] * 100

  • Determine IC₅₀ (optional): Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

MMP-12 in Macrophage Signaling

MMP-12 is predominantly expressed by macrophages and plays a crucial role in inflammatory processes and tissue remodeling. One of the key signaling pathways influenced by MMP-12 is the ERK/p38 MAPK pathway . In the context of inflammation, stimuli such as lipopolysaccharide (LPS) can induce the expression and secretion of MMP-12. Active MMP-12 can then, through mechanisms that may involve the processing of extracellular matrix components or other signaling molecules, contribute to the activation of the ERK1/2 and p38 MAP kinase cascades. This activation can lead to the proliferation of macrophages and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response.

MMP12_Signaling MMP-12 in Macrophage ERK/p38 MAPK Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage MMP12_Expression MMP-12 Expression & Secretion Macrophage->MMP12_Expression Active_MMP12 Active MMP-12 MMP12_Expression->Active_MMP12 ERK_p38_Activation ERK/p38 MAPK Activation Active_MMP12->ERK_p38_Activation modulates Macrophage_Proliferation Macrophage Proliferation ERK_p38_Activation->Macrophage_Proliferation Cytokine_Production Pro-inflammatory Cytokine Production ERK_p38_Activation->Cytokine_Production Inhibitor_Screening_Workflow Workflow for MMP-12 Inhibitor Screening Start Start Reagent_Prep Prepare Reagents: - MMP-12 Enzyme - FRET Substrate - Assay Buffer - Test Compounds Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Blank - Enzyme Control - Test Compound Wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme +/- Compound (15-30 min at 37°C) Plate_Setup->Pre_incubation Add_Substrate Add FRET Substrate to all wells Pre_incubation->Add_Substrate Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 328 nm, Em: 393 nm) Add_Substrate->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate initial rates - Determine % inhibition - Calculate IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Substrate Specificity of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the substrate specificity of the fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. This substrate is a valuable tool for the sensitive and continuous assay of specific matrix metalloproteinases (MMPs), a family of enzymes implicated in a wide range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The substrate this compound operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin-4-acetyl (Mca) group at the N-terminus serves as a fluorophore, while the 2,4-dinitrophenyl (Dnp) group attached to a diaminopropionic acid (Dap) residue acts as a quencher. In the intact peptide, the close proximity of the Mca and Dnp groups allows for efficient quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide bond between the Glycine and Leucine residues by a target protease, the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity.

Substrate Specificity

This compound is a highly selective substrate for Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] It exhibits significantly lower activity with other MMPs, making it a valuable tool for specifically studying MMP-12 activity in complex biological samples. The catalytic efficiency (kcat/Km) is a key parameter for evaluating substrate specificity.

Quantitative Data:
Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-121.85 x 10⁵[1][2]
MMP-130.53 x 10⁵[1][2]
MMP-90.33 x 10⁵[1][2]

For comparative purposes, the table below includes kinetic data for structurally similar FRET substrates, highlighting the impact of peptide sequence on MMP specificity.

SubstrateEnzymekcat/Km (M⁻¹s⁻¹)Reference
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂MMP-26.3 x 10⁵[3]
MMP-71.7 x 10⁵[3]
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂MMP-1, MMP-8, MMP-13, MT1-MMPIncreased specificity compared to the parent substrate[4][5]

Experimental Protocols

Materials:
  • Enzyme: Recombinant active MMP-12, MMP-13, MMP-9, or other proteases to be tested.

  • Substrate: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

  • Inhibitor (optional): A broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) for control experiments.

  • Instrumentation: A fluorescence microplate reader capable of excitation at ~325 nm and emission detection at ~393 nm.

General Assay Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the substrate in a suitable solvent like DMSO.

    • Dilute the enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare working solutions of the substrate by diluting the stock solution in assay buffer. A range of substrate concentrations is recommended for determining kinetic parameters (e.g., 0.5 µM to 20 µM).

  • Assay Setup:

    • Pipette the assay buffer into the wells of a microplate.

    • Add the enzyme solution to the appropriate wells.

    • Include control wells:

      • Substrate only: To measure background fluorescence.

      • Enzyme only: To control for any intrinsic fluorescence of the enzyme preparation.

      • Inhibitor control: To confirm that the observed activity is due to MMPs.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the fluorescence reader pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of cleaved substrate using a calibration curve generated with a known concentration of the Mca fluorophore.

    • For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

Visualizations

Experimental Workflow

G General FRET-Based MMP Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) prep_plate Prepare Microplate (Buffer, Enzyme, Controls) prep_reagents->prep_plate initiate Initiate Reaction (Add Substrate) prep_plate->initiate measure Measure Fluorescence (Ex: ~325nm, Em: ~393nm) initiate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity determine_kinetics Determine Kinetic Parameters (Km, kcat) calc_velocity->determine_kinetics

Caption: A flowchart illustrating the key steps in a typical FRET-based MMP assay.

MMP-12 Signaling Pathway

G Simplified MMP-12 Signaling Cascade cluster_ecm Extracellular Matrix Degradation cluster_cell Cellular Effects MMP12 MMP-12 (Macrophage Elastase) Elastin Elastin MMP12->Elastin cleavage CollagenIV Collagen IV MMP12->CollagenIV cleavage Inflammation Inflammation MMP12->Inflammation Apoptosis Apoptosis MMP12->Apoptosis CellMigration Cell Migration Elastin->CellMigration CollagenIV->CellMigration

References

The Mca-Dnp FRET Pair: An In-Depth Technical Guide to a Classic Reporter System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mca-Dnp (Methoxycoumarin-Dinitrophenyl) pair stands as a cornerstone in the field of fluorescence resonance energy transfer (FRET) assays, particularly for the study of proteolytic enzymes. Its enduring popularity stems from a favorable combination of spectral properties, synthetic accessibility, and a proven track in a multitude of applications, from basic research to high-throughput screening in drug discovery. This technical guide provides a comprehensive overview of the Mca-Dnp FRET pair, detailing its underlying chemistry, photophysical characteristics, and practical application in experimental settings.

Core Principles of the Mca-Dnp FRET Pair

The functionality of the Mca-Dnp system is rooted in the principles of FRET, a non-radiative energy transfer mechanism between two chromophores: a fluorescent donor and a quencher acceptor. In this pair, (7-Methoxycoumarin-4-yl)acetyl (Mca) serves as the fluorescent donor, and the 2,4-Dinitrophenyl (Dnp) group acts as the quencher.

When Mca and Dnp are in close proximity (typically within 10-100 Å), the energy from the excited Mca molecule is transferred to the Dnp moiety, which dissipates this energy non-radiatively as heat. This process effectively quenches the fluorescence of Mca. The efficiency of this quenching is exquisitely sensitive to the distance between the two molecules, following a 1/r⁶ relationship, where 'r' is the distance between the donor and acceptor.

In a typical assay design, a peptide substrate is synthesized with the Mca group on one side of a specific enzyme cleavage site and the Dnp group on the other. In this intact state, the peptide's conformation holds the Mca and Dnp groups close together, resulting in minimal fluorescence. Upon the introduction of a specific protease, the peptide backbone is cleaved. This cleavage event separates the Mca and Dnp moieties, disrupting the FRET process and leading to a significant increase in the fluorescence of Mca. This increase in fluorescence can be monitored in real-time to quantify enzyme activity.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Mca_intact Mca Dnp_intact Dnp Mca_intact->Dnp_intact FRET (Quenching) Peptide_intact Peptide Cleavage Site Mca_intact->Peptide_intact Peptide_intact->Dnp_intact Mca_cleaved Mca Peptide_frag1 Fragment 1 Mca_cleaved->Peptide_frag1 Dnp_cleaved Dnp Peptide_frag2 Fragment 2 Peptide_frag2->Dnp_cleaved Enzyme Protease Enzyme->Peptide_intact Cleavage

Quantitative Data Presentation

A clear understanding of the photophysical properties of the Mca-Dnp pair is crucial for designing and interpreting FRET-based assays. The key quantitative parameters are summarized in the tables below.

Table 1: Photophysical Properties of the Mca Donor and Dnp Quencher

MoietyTypeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (ΦF)
Mca Fluorophore~325 nm[1]~392 nm[2][3]~14,500 M⁻¹cm⁻¹ at 325 nm[1]~0.49[1]
Dnp Quencher~363 nm (with a shoulder at ~410 nm)[1]Non-fluorescent--

Table 2: FRET Characteristics of the Mca-Dnp Pair

ParameterValueDescription
Förster Distance (R₀) ~36.5 Å[4]The distance at which FRET efficiency is 50%. This value indicates a good working distance for typical peptide substrates.[4]
Spectral Overlap GoodThe emission spectrum of Mca significantly overlaps with the absorption spectrum of Dnp, a prerequisite for efficient FRET.[1]

Experimental Protocols

The successful application of the Mca-Dnp FRET pair relies on robust experimental procedures for the synthesis, purification, and use of the labeled peptides.

Protocol 1: Synthesis of Mca-Dnp Labeled Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Mca-Dnp labeled peptide. Automated synthesizers follow a similar principle.

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[5]

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[5]

2. Fmoc-Lys(Dnp)-OH Coupling:

  • The Dnp group is typically incorporated via a lysine residue. Use Fmoc-Lys(Dnp)-OH as the building block.

  • Deprotection: Remove the Fmoc group from the resin's free amine by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Coupling: Dissolve Fmoc-Lys(Dnp)-OH (3-5 equivalents) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF. Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

3. Peptide Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence using the corresponding Fmoc-protected amino acids.

4. N-terminal Mca Labeling:

  • After the final amino acid has been coupled and its Fmoc group removed, couple 7-methoxycoumarin-4-acetic acid (Mca-OH) to the N-terminal amine.

  • Activate Mca-OH (2-3 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] The exact composition can be adjusted based on the peptide sequence.

  • Incubate for 2-3 hours at room temperature.[5]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

SPPS_Workflow start Start: Swollen Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Lys(Dnp)-OH deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 repeat Repeat for all Amino Acids wash1->repeat deprotection2 Fmoc Deprotection coupling2 Couple Next Fmoc-AA deprotection2->coupling2 wash2 Wash (DMF) coupling2->wash2 wash2->repeat repeat->deprotection2 Yes mca_coupling Couple Mca-OH to N-terminus repeat->mca_coupling No cleavage Cleavage from Resin & Deprotection (TFA cocktail) mca_coupling->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Mca-Dnp Peptide purification->end

Protocol 2: Purification of Mca-Dnp Labeled Peptides by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small percentage of acetonitrile (ACN) or dimethyl sulfoxide (DMSO) in water with 0.1% TFA.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. HPLC System and Column:

  • Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.

  • The mobile phases are typically:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

3. Gradient Elution:

  • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

  • Inject the filtered sample onto the column.

  • Elute the peptide using a linear gradient of increasing Buffer B concentration (e.g., 5% to 65% Buffer B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution profile at a wavelength of 220 nm for the peptide backbone and potentially at the absorbance maximum of Mca (~325 nm) or Dnp (~363 nm).

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the fractions using analytical RP-HPLC and confirm the identity and mass of the desired peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6]

5. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final peptide product as a powder.

Protocol 3: Enzymatic Assay Using an Mca-Dnp FRET Substrate

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for the enzyme of interest. This typically includes a buffering agent (e.g., Tris-HCl, HEPES), salt (e.g., NaCl), and any necessary co-factors or additives (e.g., CaCl₂, ZnCl₂, DTT). The optimal pH and buffer composition should be determined for each specific enzyme.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store it at -80°C.

  • Substrate Stock Solution: Dissolve the lyophilized Mca-Dnp peptide in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C or -80°C, protected from light.

2. Assay Procedure:

  • Working Solutions: On the day of the experiment, prepare working solutions of the enzyme and substrate by diluting the stock solutions in assay buffer. It is crucial to determine the optimal enzyme and substrate concentrations through preliminary experiments. The substrate concentration is often varied around the Michaelis constant (Km) of the enzyme.

  • Plate Setup:

    • Add the assay buffer to the wells of a black, flat-bottom 96-well plate.

    • Add the substrate working solution to each well.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer to measure background fluorescence.

      • No-substrate control: Enzyme in assay buffer to check for intrinsic fluorescence.

      • Positive control (optional): A known inhibitor of the enzyme.

  • Initiate the Reaction: Add the enzyme working solution to the wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

  • Kinetic Read: Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~325 nm and an emission wavelength of ~392 nm.[2][3]

3. Data Analysis:

  • Plot the fluorescence intensity versus time for each reaction.

  • The initial velocity (v₀) of the reaction is determined from the initial linear portion of the curve.

  • For enzyme kinetics studies, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

FRET_Assay_Workflow start Start: Prepare Reagents plate_setup Set up 96-well Plate (Buffer, Substrate, Controls) start->plate_setup initiate_reaction Add Enzyme to Initiate Reaction plate_setup->initiate_reaction fluorescence_reading Kinetic Fluorescence Reading (Ex: 325 nm, Em: 392 nm) initiate_reaction->fluorescence_reading data_analysis Data Analysis fluorescence_reading->data_analysis kinetics Determine Initial Velocities data_analysis->kinetics michaelis_menten Michaelis-Menten Plot (Determine Km, Vmax) kinetics->michaelis_menten end Enzyme Kinetic Parameters michaelis_menten->end

Troubleshooting and Considerations

While the Mca-Dnp FRET pair is a robust system, several factors can influence the quality of the data.

  • Compound Interference: In high-throughput screening, test compounds can interfere with the assay. Some compounds may be fluorescent themselves or act as quenchers, leading to false positives or false negatives. It is advisable to pre-screen compounds for auto-fluorescence at the Mca excitation and emission wavelengths.[7]

  • Inner Filter Effect: At high substrate or compound concentrations, the excitation or emission light can be absorbed by the components in the well, leading to non-linear fluorescence signals. This can be mitigated by working at lower, optically dilute concentrations.

  • Substrate Solubility: Peptides, especially those with hydrophobic residues, can have limited solubility in aqueous buffers. The use of a small percentage of an organic solvent like DMSO in the final reaction mixture can improve solubility. However, the effect of the solvent on enzyme activity must be evaluated.

  • Photobleaching: Although less of a concern with modern plate readers, excessive exposure to the excitation light can lead to photobleaching of the Mca fluorophore. This can be minimized by using the lowest necessary excitation intensity and limiting the number of reads.

Conclusion

The Mca-Dnp FRET pair remains a valuable tool for researchers in various disciplines. Its well-characterized photophysical properties, combined with established protocols for peptide synthesis and enzymatic assays, provide a reliable and sensitive method for studying protease activity. By understanding the core principles and adhering to meticulous experimental design and execution, researchers can effectively leverage the Mca-Dnp system to advance their scientific investigations and drug discovery efforts.

References

The Role of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 in Inflammation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, serves as a valuable tool in the investigation of inflammatory processes. Its high selectivity for Matrix Metalloproteinase-12 (MMP-12), an enzyme deeply implicated in inflammatory cascades, makes it an ideal candidate for detailed enzymatic studies. This technical guide provides an in-depth overview of this substrate, including its kinetic properties, detailed experimental protocols for its use in measuring MMP activity in biological samples, and the relevant signaling pathways in which MMP-12 participates.

Core Concepts: A FRET-Based Substrate for MMP-12

This compound is a FRET (Förster Resonance Energy Transfer) substrate. The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond between the Glycine and Leucine residues by an active MMP, the Mca group is separated from the Dnp group, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time, quantitative assessment of MMP activity.

Quantitative Data: Kinetic Parameters

The utility of this compound lies in its high specificity for MMP-12. The catalytic efficiency of an enzyme is often expressed as the kcat/Km value. Below is a summary of the known kinetic parameters for this substrate with various Matrix Metalloproteinases.

Matrix Metalloproteinase (MMP)kcat/Km (M⁻¹s⁻¹)Selectivity Profile
MMP-121.85 x 10⁵[1]Highly Selective
MMP-130.53 x 10⁵[1]Moderate Substrate
MMP-90.33 x 10⁵[1]Poor Substrate

Experimental Protocols

This section outlines a detailed methodology for measuring MMP-12 activity in biological samples, such as macrophage cell lysates, using this compound.

Preparation of Macrophage Cell Lysate
  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) under standard conditions. To induce MMP-12 expression, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

  • Cell Lysis:

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a minimal volume of a suitable lysis buffer (e.g., 4x Laemmli sample buffer).

    • Scrape the cells from the culture dish using a cell scraper.

    • Create a cell suspension by repeatedly aspirating the lysate with a 1-ml syringe fitted with a 26-gauge needle (approximately 20 times).

    • Centrifuge the lysate at 12,000-14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the cellular proteins including MMPs.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay. This is crucial for normalizing the measured MMP activity.

Fluorometric Assay for MMP-12 Activity
  • Reagent Preparation:

    • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35, with a final pH of 7.5.

    • Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM). Store at -20°C, protected from light.

    • Working Substrate Solution: Immediately before use, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Procedure:

    • Pipette 50 µL of the cell lysate (containing a known amount of protein, e.g., 20-50 µg) into the wells of a black, flat-bottomed 96-well plate.

    • Include appropriate controls:

      • Blank: Assay buffer only.

      • Negative Control: Cell lysate from unstimulated cells.

      • Inhibitor Control: Cell lysate pre-incubated with a broad-spectrum MMP inhibitor or a specific MMP-12 inhibitor to confirm the specificity of the signal.

    • Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C. Use an excitation wavelength of approximately 325 nm and an emission wavelength of around 393 nm.

    • Calculate the rate of substrate cleavage (change in fluorescence units per minute) for each sample.

    • Normalize the activity to the total protein concentration of the lysate to obtain the specific MMP activity (RFU/min/µg of protein).

Signaling Pathways and Visualizations

MMP-12 plays a significant role in inflammatory signaling. Its expression is induced by pro-inflammatory stimuli, and its enzymatic activity contributes to tissue remodeling and the modulation of immune cell function.

Upstream Regulation of MMP-12 Expression in Inflammation

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-12 expression in various cell types, including airway smooth muscle cells.[2] This induction is mediated through the activation of several key signaling pathways, including the ERK, JNK, and PI3-K pathways, which converge on the activation of transcription factors like AP-1.[2]

MMP12_Upstream_Regulation TNF-a TNF-a TNFR TNF Receptor TNF-a->TNFR IL-1R IL-1 Receptor PI3K PI3K IL-1R->PI3K ERK ERK TNFR->ERK JNK JNK TNFR->JNK AP-1 AP-1 PI3K->AP-1 ERK->AP-1 JNK->AP-1 MMP-12_Gene MMP-12 Gene (in nucleus) AP-1->MMP-12_Gene MMP-12_mRNA MMP-12 mRNA MMP-12_Gene->MMP-12_mRNA Pro-MMP-12 Pro-MMP-12 (inactive) MMP-12_mRNA->Pro-MMP-12 Active_MMP-12 Active MMP-12 Pro-MMP-12->Active_MMP-12 MMP12_Downstream_Effects ERK_P38_MAPK ERK/P38 MAPK Pathway Macrophage_Proliferation Macrophage Proliferation ERK_P38_MAPK->Macrophage_Proliferation Cytokine_Secretion Pro-inflammatory Cytokine Secretion (IL-1β, IL-6, TNF-α) ERK_P38_MAPK->Cytokine_Secretion Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Macrophage Lysis) start->sample_prep protein_quant Protein Quantification sample_prep->protein_quant assay_setup Assay Setup in 96-well Plate (Lysate + Substrate) protein_quant->assay_setup fluorescence_reading Kinetic Fluorescence Reading (Ex: 325nm, Em: 393nm) assay_setup->fluorescence_reading data_analysis Data Analysis (Calculate Rate, Normalize to Protein) fluorescence_reading->data_analysis results Results: Specific MMP-12 Activity data_analysis->results end End results->end

References

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 CAS number 891198-38-2

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 891198-38-2

This document provides a comprehensive technical overview of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, designed for researchers, scientists, and professionals in drug development.

Core Molecule Overview

This compound is a synthetic peptide that functions as a highly selective, internally quenched fluorogenic substrate. It is primarily used for the detection and kinetic analysis of specific matrix metalloproteinases (MMPs).[1][2][3] The peptide incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), at opposite ends of the peptide sequence.[4][5][6] In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group through a mechanism known as Fluorescence Resonance Energy Transfer (FRET).[4][6][7] Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[4][7]

This substrate is particularly selective for Matrix Metalloproteinase-12 (MMP-12).[1][2][8] It also serves as a substrate for MMP-13 and MMP-9, though with lower efficiency, and is a poor substrate for other MMPs.[1][8] This selectivity makes it a valuable tool for studying the specific activity of these enzymes in complex biological samples.

Physicochemical and Kinetic Data

The following tables summarize the key quantitative properties of the substrate and its kinetic parameters with target enzymes.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 891198-38-2 [9]
Molecular Formula C₅₃H₇₀N₁₂O₂₀
Molecular Weight 1195.21 g/mol
Fluorophore (F) Mca ((7-Methoxycoumarin-4-yl)acetyl) [6]
Quencher (Q) Dnp (on a Dap residue) [1]
Excitation Wavelength (λex) 325 nm [6][10][11]
Emission Wavelength (λem) 392 - 393 nm [6][10][11][12]
Solubility Soluble in DMSO

| Storage Conditions | Store at -20°C | |

Table 2: Enzyme Kinetic Parameters

Enzyme Catalytic Efficiency (kcat/Km) [M⁻¹s⁻¹] Reference
MMP-12 1.85 x 10⁵ [1][2][8]
MMP-13 0.53 x 10⁵ [1][8]

| MMP-9 | 0.33 x 10⁵ |[1][8] |

Mechanism of Action and Detection Principle

The operational principle of this substrate is based on FRET.[4][5][6] The Mca fluorophore and the Dnp quencher are strategically positioned within the peptide sequence. The emission spectrum of Mca overlaps with the absorption spectrum of Dnp, allowing for efficient non-radiative energy transfer when they are in close proximity, keeping fluorescence low.[4][7] Proteolytic cleavage at a specific bond within the peptide sequence by an active MMP separates the fluorophore from the quencher. This separation disrupts FRET, leading to a proportional increase in the fluorescence signal from the Mca group.[4][7]

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Intact Mca Pro-Leu-Gly-Leu-Glu-Glu-Ala Dap(Dnp) Quench FRET Intact:f0->Quench Intact:f2->Quench MMP MMP-12 (or MMP-9/13) Intact->MMP Cleavage Frag1 Mca Pro-Leu-Gly Fluorescence Signal Frag1:f0->Fluorescence Frag2 Leu-Glu-Glu-Ala Dap(Dnp) MMP->Frag1 MMP->Frag2

FRET-based mechanism of the fluorogenic MMP substrate.

Experimental Protocols

The following is a generalized protocol for a continuous kinetic assay of MMP activity using this compound. This protocol may require optimization depending on the enzyme source, purity, and specific experimental conditions.

A. Materials and Reagents

  • This compound substrate

  • Recombinant human MMP-12, MMP-13, or MMP-9 enzyme

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Inhibitor compounds (if screening)

  • DMSO (for dissolving substrate and inhibitors)

  • 96-well black microplates (for fluorescence reading)

  • Fluorescent microplate reader with excitation at ~325 nm and emission detection at ~393 nm.[10][12]

B. Reagent Preparation

  • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the substrate in 100% DMSO. Store in aliquots at -20°C or below, protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of the MMP enzyme in assay buffer. The final concentration will depend on the enzyme's activity. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

  • Working Solutions: On the day of the experiment, dilute the substrate stock solution with assay buffer to a working concentration (e.g., 2X the final desired concentration). Dilute the enzyme in assay buffer to a working concentration that yields a linear rate of fluorescence increase over the desired time course.

C. Assay Procedure

  • Setup: Design the plate layout, including wells for blanks (buffer + substrate, no enzyme), positive controls (enzyme + substrate), and test compounds (enzyme + substrate + inhibitor).[12]

  • Inhibitor Addition (if applicable): Add 5 µL of the test inhibitor compound diluted in assay buffer (containing a small percentage of DMSO) to the designated wells. Add the same volume of buffer/DMSO to control wells.

  • Enzyme Addition: Add 20 µL of diluted enzyme solution to the "Positive Control" and "Test Sample" wells. Add 20 µL of assay buffer to the "Blank" wells.[12]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells. The final reaction volume would be 50 µL in this example, and the final substrate concentration should typically be at or below the Km value for kinetic studies.[12]

  • Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[12]

  • Data Analysis:

    • Subtract the fluorescence values of the "Blank" wells from all other wells.

    • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For inhibitor screening, calculate the percentage of inhibition relative to the positive control.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Substrate Stock (in DMSO) P3 Dilute Reagents to Working Concentrations P1->P3 P2 Prepare Enzyme Stock (in Buffer) P2->P3 A1 Add Inhibitor or Vehicle to Wells P3->A1 A2 Add Enzyme Solution (or Buffer for Blanks) A1->A2 A3 Pre-incubate Plate A2->A3 A4 Initiate with Substrate Solution A3->A4 R1 Read Fluorescence (Kinetic or Endpoint) A4->R1 R2 Subtract Blank Values R1->R2 R3 Calculate Reaction Velocity or % Inhibition R2->R3

General workflow for an MMP activity assay.

References

A Technical Guide to the Fluorogenic MMP Substrate: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. This substrate is a valuable tool for the sensitive and continuous measurement of matrix metalloproteinase (MMP) activity, with a particular selectivity for MMP-12.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C53H70N12O20[1][2]
Molecular Weight 1195.19 g/mol [1][2]
Appearance White to off-white or yellow powder[3][4]
Solubility While specific data for this exact peptide is limited, similar Mca-Dnp peptides are soluble in DMSO.[5] It is recommended to prepare a stock solution in DMSO.
Excitation Wavelength ~325 nm[6][7]
Emission Wavelength ~393 nm[6][7]
Storage Store at ≤ -10°C.[3] For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Mechanism of Action: FRET-Based Detection of MMP Activity

The peptide this compound is designed as a highly sensitive substrate for MMPs based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][9][10] The N-terminus is modified with a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), and the diaminopropionic acid (Dap) residue is modified with a quencher group, 2,4-dinitrophenyl (Dnp).

In its intact state, the close proximity of the Mca and Dnp moieties allows for the efficient quenching of the Mca group's fluorescence by the Dnp group.[4][9] Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity that can be monitored in real-time. The primary cleavage site for many MMPs on similar substrates is the Gly-Leu bond.[1]

The following diagram illustrates the FRET-based mechanism of action.

FRET_Mechanism Intact_Substrate Intact Substrate Mca-(Peptide)-Dap(Dnp) MMP_Enzyme Active MMP (e.g., MMP-12) Intact_Substrate->MMP_Enzyme Binding Fluorescence_Quenched Fluorescence Quenched Intact_Substrate->Fluorescence_Quenched FRET Cleaved_Fragments Cleaved Fragments Mca-(Peptide) + (Peptide)-Dap(Dnp) Fluorescence_Signal Fluorescence Signal Cleaved_Fragments->Fluorescence_Signal Signal Generation MMP_Enzyme->Cleaved_Fragments Cleavage

FRET-based detection of MMP activity.

Enzyme Specificity

This peptide is a highly selective substrate for matrix metalloproteinase-12 (MMP-12), with a kcat/Km value of 1.85 x 10^5 M-1s-1.[11] It is a poor substrate for many other MMPs, with the exception of MMP-13 (kcat/Km = 0.53 x 10^5 M-1s-1) and MMP-9 (0.33 x 10^5 M-1s-1).[11]

Experimental Protocol: Fluorogenic MMP Activity Assay

This protocol provides a general framework for measuring MMP activity using this compound. Optimization may be required depending on the specific experimental conditions and enzyme source.

Materials:

  • This compound

  • Recombinant active MMP-12 (or other MMPs of interest)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Inhibitor (optional, for control experiments): e.g., a broad-spectrum MMP inhibitor like GM6001 or a specific MMP-12 inhibitor.

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader capable of excitation at ~325 nm and emission at ~393 nm.

Procedure:

  • Substrate Preparation: Prepare a stock solution of the peptide substrate in DMSO. The final concentration in the assay should be below the Km value to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 10 µM.

  • Enzyme Preparation: Dilute the active MMP enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add assay buffer to each well of a 96-well black microplate.

    • Add the diluted enzyme to the appropriate wells.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for a recommended time (e.g., 15-30 minutes) before adding the substrate.

    • Initiate the reaction by adding the substrate solution to each well.

  • Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well.

    • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be expressed as the change in fluorescence units per unit of time.

The following diagram outlines the general workflow for the MMP activity assay.

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Buffer, Enzyme +/- Inhibitor) Prepare_Reagents->Setup_Plate Initiate_Reaction Initiate Reaction (Add Substrate) Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 325 nm, Em: 393 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Reaction Rates) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a fluorogenic MMP activity assay.

Biological Context: Matrix Metalloproteinase Signaling

MMPs are a family of zinc-dependent endopeptidases that play crucial roles in the remodeling of the extracellular matrix (ECM).[12][13] Their activity is tightly regulated at multiple levels, including transcription, secretion of inactive zymogens (pro-MMPs), activation of these zymogens, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[13]

The activation of pro-MMPs is a key regulatory step and can be initiated by other proteases, such as plasmin or other MMPs.[14][15] Once activated, MMPs can degrade various components of the ECM, including collagens, gelatin, and proteoglycans. This degradation is not only important for tissue homeostasis but is also implicated in various physiological and pathological processes, such as development, wound healing, inflammation, and cancer metastasis.[12][16]

MMP-12, in particular, is primarily expressed by macrophages and is involved in processes such as inflammation and tissue remodeling.[17][18] Dysregulation of MMP-12 activity has been linked to various diseases, including chronic obstructive pulmonary disease (COPD) and cancer. The activity of MMP-12 can influence cell behavior, for instance, by modulating the proliferation of macrophages through the ERK/P38 MAPK signaling pathways.[17]

The following diagram provides a simplified overview of a generic MMP activation and signaling pathway, highlighting the point at which a fluorogenic substrate can be used to measure enzymatic activity.

MMP_Signaling_Pathway Stimulus External Stimuli (e.g., Cytokines, Growth Factors) Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Stimulus->Signaling_Cascade Gene_Expression MMP Gene Transcription Signaling_Cascade->Gene_Expression Pro_MMP Pro-MMP (Inactive Zymogen) Gene_Expression->Pro_MMP Translation & Secretion Active_MMP Active MMP Pro_MMP->Active_MMP ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Fluorogenic_Substrate Fluorogenic Substrate (Mca-Peptide-Dnp) Active_MMP->Fluorogenic_Substrate Cleavage Activator Activating Protease (e.g., Plasmin, other MMPs) Activator->Pro_MMP Proteolytic Cleavage Cellular_Response Cellular Response (Migration, Proliferation, etc.) ECM_Degradation->Cellular_Response Fluorescence Fluorescence Fluorogenic_Substrate->Fluorescence

Simplified MMP activation and signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Inhibitor Screening using Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-12 (MMP-12) activity. This substrate is an invaluable tool for high-throughput screening (HTS) of potential MMP-12 inhibitors, which are of significant interest in the development of therapeutics for various inflammatory diseases and cancer. The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence through Fluorescence Resonance Energy Transfer (FRET).[1] Upon enzymatic cleavage of the peptide by MMP-12, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence signal allows for the continuous and quantitative assessment of MMP-12 enzymatic activity.

Principle of the Assay

The inhibitor screening assay is based on the principle of FRET. The substrate, this compound, is non-fluorescent in its native state due to the intramolecular quenching of the Mca group by the Dnp group. When MMP-12 is active, it cleaves the peptide substrate, separating the fluorophore from the quencher. This separation disrupts the FRET, resulting in an increase in fluorescence that can be monitored in real-time using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the MMP-12 activity. In the presence of an inhibitor, the enzymatic activity of MMP-12 is reduced, leading to a slower rate of substrate cleavage and a correspondingly lower fluorescence signal. By comparing the fluorescence generated in the presence and absence of a test compound, the inhibitory potential of the compound can be accurately determined.

FRET_Principle cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Mca Mca Dnp Dnp Mca->Dnp FRET (Quenching) Peptide Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap Mca->Peptide Peptide->Dnp Mca_cleaved Mca-Peptide Fragment Fluorescence Fluorescence Mca_cleaved->Fluorescence Dnp_cleaved Dnp-Peptide Fragment MMP12 Active MMP-12 cluster_0 cluster_0 MMP12->cluster_0 Cleavage Inhibitor Inhibitor Inhibitor->MMP12 Inhibition cluster_1 cluster_1

Caption: Principle of the FRET-based MMP-12 inhibitor screening assay.

Quantitative Data

The substrate this compound exhibits high selectivity for MMP-12. The catalytic efficiencies for MMP-12 and other related MMPs are summarized in the table below.

EnzymeCatalytic Efficiency (kcat/Km) M⁻¹s⁻¹Selectivity vs. MMP-12
MMP-12 1.85 x 10⁵[2][3][4][5]1
MMP-13 0.53 x 10⁵[2][3][4][5]~3.5-fold lower
MMP-9 0.33 x 10⁵[2][3][4][5]~5.6-fold lower

Experimental Protocols

Materials and Reagents
  • This compound Substrate

  • Recombinant Human MMP-12 (active form)

  • MMP-12 Inhibitor (e.g., NNGH or a known broad-spectrum MMP inhibitor for positive control)

  • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.[1]

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM. Store in aliquots at -20°C.

  • MMP-12 Enzyme Stock Solution: Reconstitute recombinant human MMP-12 in assay buffer to a stock concentration as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solutions:

    • Positive Control Inhibitor: Dissolve the control inhibitor (e.g., NNGH) in DMSO to a stock concentration of 1-10 mM.

    • Test Compounds: Dissolve test compounds in 100% DMSO to a desired stock concentration (e.g., 10 mM).

Inhibitor Screening Protocol

The following protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the range of 1-10 µM).

    • MMP-12 Working Solution: On the day of the experiment, thaw the MMP-12 stock solution on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Inhibitor Dilutions: Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Assay Plate Setup:

    • Blank Wells (No Enzyme): Add 50 µL of assay buffer and 50 µL of the substrate working solution.

    • Negative Control Wells (Enzyme, No Inhibitor): Add 50 µL of the MMP-12 working solution and 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • Positive Control Wells (Enzyme + Control Inhibitor): Add 50 µL of the MMP-12 working solution and 50 µL of the diluted positive control inhibitor.

    • Test Compound Wells: Add 50 µL of the MMP-12 working solution and 50 µL of the diluted test compound.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed substrate working solution to all wells (except the blank wells, which already contain the substrate).

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

  • Calculate Percent Inhibition:

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = [1 - (Rate of Test Compound Well / Rate of Negative Control Well)] x 100

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup (96-well) cluster_measure 3. Measurement & Analysis Prep_Buffer Prepare Assay Buffer Add_Enzyme Add Enzyme, Buffer, and Inhibitors Prep_Buffer->Add_Enzyme Prep_Substrate Prepare Substrate Stock Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Stock Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Stocks Prep_Inhibitor->Add_Enzyme Incubate Incubate Plate at 37°C Add_Enzyme->Incubate Pre-incubation Read_Fluorescence Kinetic Fluorescence Reading (Ex: 325nm, Em: 393nm) Add_Substrate->Read_Fluorescence Incubate->Add_Substrate Analyze_Data Calculate % Inhibition and IC50 Values Read_Fluorescence->Analyze_Data

References

Application Notes and Protocols for Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the specific detection of matrix metalloproteinase (MMP) activity. This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3][4] The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[5] In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[2][3] This substrate is particularly selective for MMP-12, but can also be cleaved by other MMPs such as MMP-9 and MMP-13.[6]

Applications

  • Enzyme Activity Assays: Quantify the enzymatic activity of specific MMPs, particularly MMP-12, MMP-9, and MMP-13.[6]

  • Inhibitor Screening: High-throughput screening of potential MMP inhibitors for drug discovery and development.

  • Kinetic Studies: Determination of kinetic parameters such as Km and Vmax for MMPs.

  • Biological Sample Analysis: Detection of MMP activity in complex biological samples such as cell lysates and tissue homogenates.

Data Presentation

Enzyme Specificity

The substrate exhibits a high degree of selectivity for MMP-12. The kinetic parameters for the hydrolysis of this compound by various MMPs are summarized below.

Enzymekcat/Km (M⁻¹s⁻¹)
MMP-121.85 x 10⁵
MMP-130.53 x 10⁵
MMP-90.33 x 10⁵

Data sourced from MedChemExpress.[6]

Recommended Plate Reader Settings

Optimal plate reader settings are crucial for obtaining accurate and reproducible results. The following settings are recommended for assays utilizing this compound.

ParameterRecommended Setting
Excitation Wavelength325 nm
Emission Wavelength393 nm
Read ModeFluorescence Intensity
Read TypeKinetic
ShakingIntermittent before first read
Temperature37°C

Note: These are general guidelines. Optimal settings may vary depending on the specific plate reader model and experimental conditions. It is advisable to perform a wavelength scan to determine the optimal excitation and emission wavelengths for your instrument. Similar substrates with the Mca-Dnp FRET pair have been shown to use an excitation of 325 nm and emission of 393 nm.[7][8]

Experimental Protocols

Materials
  • This compound substrate

  • Recombinant active MMP enzyme (e.g., MMP-12, MMP-9, or MMP-13)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

  • Inhibitor stock solution (if performing inhibition assays)

  • DMSO (for dissolving substrate and inhibitors)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare Assay Buffer C Prepare Enzyme Working Solution A->C B Prepare Substrate Stock Solution (in DMSO) B->C D Prepare Inhibitor Dilutions (optional) E Add Assay Buffer to wells F Add Inhibitor or Vehicle E->F G Add Enzyme Working Solution F->G H Pre-incubate G->H I Initiate reaction by adding Substrate H->I J Place plate in reader (37°C) I->J K Measure fluorescence kinetically (Ex: 325 nm, Em: 393 nm) J->K L Calculate initial reaction rates (V₀) K->L M Plot data and determine kinetic parameters L->M G cluster_pathway Simplified MMP Signaling Pathway in Cancer GrowthFactors Growth Factors, Cytokines Receptor Cell Surface Receptors GrowthFactors->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptor->Signaling TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) Signaling->TranscriptionFactors ProMMPs Pro-MMP Gene Expression TranscriptionFactors->ProMMPs ActiveMMPs Active MMPs (e.g., MMP-12) ProMMPs->ActiveMMPs Activation ECM Extracellular Matrix (ECM) ActiveMMPs->ECM Cleavage Degradation ECM Degradation ECM->Degradation CellEffects Cell Migration, Invasion, Angiogenesis Degradation->CellEffects

References

Application Notes and Protocols for In Situ Zymography using Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ zymography is a powerful technique for detecting and localizing proteolytic enzyme activity within tissue sections, providing critical insights into physiological and pathological processes such as tissue remodeling, inflammation, and cancer metastasis.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for the use of the highly selective, fluorescently quenched peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 , for the in situ detection of Matrix Metalloproteinase-12 (MMP-12) activity.

The substrate this compound is a Förster Resonance Energy Transfer (FRET) peptide. The fluorescence of the 7-methoxycoumarin (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide backbone by active MMPs, the Mca fluorophore is separated from the Dnp quencher, resulting in a detectable fluorescent signal. This substrate is highly selective for MMP-12, with some cross-reactivity with MMP-9 and MMP-13.

Applications

  • Localization of MMP-12 Activity: Visualize the precise location of active MMP-12 in frozen tissue sections, correlating enzyme activity with specific cell types or histological features.

  • Inflammation and Tissue Remodeling Studies: Investigate the role of MMP-12 in inflammatory diseases, wound healing, and tissue fibrosis.[9][10]

  • Cancer Research: Study the involvement of MMP-12 in tumor invasion, metastasis, and angiogenesis.

  • Drug Discovery: Screen for and evaluate the efficacy of MMP-12 inhibitors in a tissue context.

Quantitative Data Presentation

The fluorescence intensity generated from the cleavage of the FRET substrate is proportional to the MMP activity. This can be quantified using fluorescence microscopy and image analysis software. Below are tables representing typical quantitative data that can be generated.

Table 1: Substrate Specificity of this compound

Enzymekcat/Km (M⁻¹s⁻¹)Relative Activity (%)
MMP-121.85 x 10⁵100
MMP-130.53 x 10⁵28.6
MMP-90.33 x 10⁵17.8
Other MMPsLow to negligible< 5

Data is illustrative and based on published solution-based kinetic assays. Relative activity may vary in a tissue context.

Table 2: Quantification of MMP-12 Activity in Tissue Samples

Sample IDTreatmentMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
CTRL-01Vehicle150.215.81.0
CTRL-02Vehicle165.518.21.1
TREAT-01MMP-12 Inducer450.842.13.0
TREAT-02MMP-12 Inducer482.355.63.2
INHIB-01Inducer + MMP-12 Inhibitor180.420.51.2
INHIB-02Inducer + MMP-12 Inhibitor195.722.91.3

This table represents example data that could be obtained from an in situ zymography experiment.

Experimental Protocols

Protocol 1: Preparation of Frozen Tissue Sections
  • Excise fresh tissue and immediately embed in Optimal Cutting Temperature (OCT) compound in a cryomold.

  • Snap-freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen or on dry ice.

  • Store the frozen blocks at -80°C until sectioning.

  • Using a cryostat, cut tissue sections at a thickness of 8-12 µm.

  • Mount the sections onto pre-cleaned, uncoated glass microscope slides.

  • Sections can be used immediately or stored at -80°C for up to one month.

Protocol 2: In Situ Zymography with this compound

Materials:

  • Frozen tissue sections on glass slides

  • This compound substrate

  • MMP Activity Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂[11]

  • MMP Inhibitor (for negative control): e.g., 20 mM EDTA or a specific MMP-12 inhibitor

  • Humidified chamber

  • Fluorescence microscope with appropriate filters for Mca (Excitation: ~325 nm, Emission: ~393 nm)

Procedure:

  • If slides are frozen, allow them to equilibrate to room temperature for 15-20 minutes.

  • Prepare the substrate solution by dissolving this compound in MMP Activity Buffer to a final concentration of 10-20 µg/mL.

  • For the negative control, prepare a separate aliquot of the substrate solution containing the MMP inhibitor.

  • Carefully overlay the tissue sections with the substrate solution (approximately 50-100 µL per section), ensuring the entire section is covered.

  • Place the slides in a light-protected, humidified chamber.

  • Incubate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each tissue type and experimental condition.

  • After incubation, gently wash the slides with PBS to remove excess substrate.

  • Mount a coverslip using an aqueous mounting medium.

  • Immediately visualize the fluorescence using a fluorescence microscope. Areas of MMP-12 activity will exhibit a bright fluorescent signal.

Protocol 3: Image Acquisition and Quantification
  • Acquire fluorescent images using a consistent set of microscope parameters (e.g., exposure time, gain) for all samples within an experiment.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within defined regions of interest (ROIs).[12]

  • For each experimental condition, analyze multiple ROIs from several tissue sections to ensure statistical robustness.

  • Subtract the background fluorescence from a region without tissue.

  • Normalize the fluorescence intensity of the experimental samples to the negative control.

Visualization of Associated Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway involving MMP-12 and the general experimental workflow for in situ zymography.

MMP12_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IL-1b IL-1b IL-1R IL-1 Receptor IL-1b->IL-1R TGF-b TGF-b TGF-bR TGF-β Receptor TGF-b->TGF-bR Pro-MMP-12 Pro-MMP-12 Active MMP-12 Active MMP-12 Pro-MMP-12->Active MMP-12 Activation ECM Extracellular Matrix Active MMP-12->ECM Cleavage Degraded ECM Degraded ECM ECM->Degraded ECM JNK JNK IL-1R->JNK ERK1/2 ERK1/2 TGF-bR->ERK1/2 AP-1 AP-1 JNK->AP-1 ERK1/2->AP-1 MMP-12 Gene MMP-12 Gene Transcription AP-1->MMP-12 Gene Induces MMP-12 Gene->Pro-MMP-12 Translation & Secretion

Caption: IL-1β and TGF-β signaling pathways inducing MMP-12 expression.

InSitu_Zymography_Workflow Tissue_Excision 1. Tissue Excision & Snap-Freezing Cryosectioning 2. Cryosectioning (8-12 µm) Tissue_Excision->Cryosectioning Substrate_Incubation 3. Substrate Incubation (Mca-PLGLEA-Dap(Dnp)-NH2) Cryosectioning->Substrate_Incubation Incubation 4. Incubation (37°C, 1-4h) Substrate_Incubation->Incubation Control Negative Control (with MMP Inhibitor) Substrate_Incubation->Control Washing 5. Washing (PBS) Incubation->Washing Microscopy 6. Fluorescence Microscopy Washing->Microscopy Quantification 7. Image Analysis & Quantification Microscopy->Quantification

Caption: Experimental workflow for in situ zymography.

References

Measuring MMP-12 activity in cell lysates with Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Measuring Matrix Metalloproteinase-12 (MMP-12) Activity in Cell Lysates

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme primarily secreted by activated macrophages.[1][2] It plays a crucial role in degrading extracellular matrix components, particularly elastin. MMP-12 is involved in various physiological processes like tissue remodeling, as well as pathological conditions including emphysema, atherosclerosis, and arthritis.[2][3] Given its role in disease, MMP-12 is a significant target for drug development.

This application note provides a detailed protocol for measuring the enzymatic activity of MMP-12 in cell lysates using the highly selective fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2.[4][5]

Assay Principle:

The assay is based on Fluorescence Resonance Energy Transfer (FRET).[6] The substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[7][8] In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. Upon cleavage of the peptide by active MMP-12, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity.[9][10] The rate of this increase is directly proportional to the MMP-12 activity in the sample.

Materials and Reagents

  • Fluorogenic Substrate: this compound (e.g., from MedChemExpress, Bachem).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

  • Cell Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with a protease inhibitor cocktail (ensure it does not inhibit MMPs).

  • Recombinant Human MMP-12: For standard curve generation.

  • MMP Inhibitor: A broad-spectrum MMP inhibitor (e.g., GM6001, Ilomastat) for negative controls.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Equipment:

    • Fluorescence microplate reader (Excitation: ~325 nm, Emission: ~393 nm).[11]

    • Refrigerated centrifuge.[12]

    • Sonicator or homogenizer.[12]

    • Standard laboratory equipment (pipettes, tubes, etc.).

  • Consumables:

    • Black, flat-bottom 96-well microplates (for fluorescence assays).

    • Sterile cell culture dishes and flasks.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a stock solution and store it at 4°C. The calcium chloride is essential for MMP activity.

  • Substrate Stock Solution: Dissolve the this compound peptide in DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light.[13]

  • Working Substrate Solution: Immediately before use, dilute the stock solution in Assay Buffer to the final desired concentration (typically 5-20 µM).

  • MMP-12 Standard Stock: Reconstitute the lyophilized recombinant MMP-12 according to the manufacturer's instructions to create a stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • MMP-12 Standard Curve: Prepare a series of dilutions of the MMP-12 stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).

Cell Lysate Preparation

This protocol is a general guideline and may require optimization based on the cell type.[14]

  • Cell Culture: Culture cells (e.g., macrophage cell line like RAW 264.7) to the desired confluency or cell number (typically 1-10 million cells).[15] Apply experimental treatments as required.

  • Harvesting:

    • Adherent Cells: Wash cells twice with ice-cold PBS. Scrape the cells into a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[15] Wash the pellet twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 10⁶ cells).[12]

  • Incubation & Disruption: Incubate the suspension on ice for 30 minutes, vortexing gently every 10 minutes.[12] For more complete lysis, sonicate the sample on ice.[12]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate containing the active MMP-12.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay. This is crucial for normalizing MMP-12 activity.[12]

  • Storage: Use the lysate immediately or aliquot and store at -80°C.[15]

MMP-12 Activity Assay
  • Plate Setup: Add the following to the wells of a black 96-well plate:

    • Standards: 50 µL of each MMP-12 standard dilution.

    • Samples: 5-50 µg of total protein from cell lysate per well. Adjust the volume to 50 µL with Assay Buffer.

    • Negative Control (Inhibitor): 5-50 µg of lysate, pre-incubated with an MMP inhibitor for 15-30 minutes. Adjust the volume to 50 µL.

    • Blank: 50 µL of Assay Buffer only.

  • Assay Initiation: Add 50 µL of the Working Substrate Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 325 nm, Em: 393 nm) every 1-2 minutes for 30-60 minutes (kinetic mode).

Data Analysis
  • Calculate Reaction Rate: For each sample and standard, determine the rate of substrate cleavage by plotting fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (V = RFU/min).

  • Generate Standard Curve: Plot the reaction rates (RFU/min) of the MMP-12 standards against their known concentrations (ng/mL). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Determine MMP-12 Activity: Use the standard curve equation to calculate the concentration of active MMP-12 in each cell lysate sample.

  • Normalize Activity: Normalize the MMP-12 activity to the total protein content of the lysate. The final activity is typically expressed as ng of active MMP-12 per mg of total protein (ng/mg) or as specific activity units.

Data Presentation

The following table summarizes the kinetic properties of the specified substrate with MMP-12 and other related MMPs, highlighting its selectivity.

EnzymeCatalytic Efficiency (kcat/Km) M⁻¹s⁻¹Selectivity vs. MMP-12
MMP-12 1.85 x 10⁵1.00 (Reference)
MMP-13 0.53 x 10⁵~3.5x less efficient
MMP-9 0.33 x 10⁵~5.6x less efficient
Data sourced from MedChemExpress technical documents.[4][5]

Visualizations

Assay Principle Diagram

AssayPrinciple cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Intact Mca Pro-Leu-Gly-Leu-Glu-Glu-Ala Dap(Dnp) Quench Quenching Intact:dap->Quench MMP12 Active MMP-12 (from Lysate) Intact->MMP12 Cleavage Cleaved1 Mca Pro-Leu-Gly Fluorescence Signal Cleaved2 Leu-Glu-Glu-Ala Dap(Dnp)

Caption: FRET-based principle of the MMP-12 activity assay.

Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis A 1. Culture & Treat Cells B 2. Harvest & Wash Cells A->B C 3. Lyse Cells on Ice B->C D 4. Clarify Lysate by Centrifugation C->D E 5. Quantify Total Protein (e.g., BCA) D->E F 6. Prepare Standards & Samples in 96-well Plate E->F Use Lysate G 7. Add Fluorogenic Substrate F->G H 8. Measure Fluorescence Kinetics (Ex: 325nm, Em: 393nm) G->H I 9. Calculate Reaction Rates (RFU/min) H->I Use Kinetic Data J 10. Generate Standard Curve I->J K 11. Determine MMP-12 Activity in Samples J->K L 12. Normalize to Total Protein K->L Result Final Result: Normalized MMP-12 Activity L->Result Signaling cluster_pathway MAPK Signaling Pathway cluster_effects Downstream Effects LPS Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage LPS->Macrophage ERK ERK1/2 Macrophage->ERK P38 p38 Macrophage->P38 MMP12_exp MMP-12 Gene Expression & Secretion ERK->MMP12_exp P38->MMP12_exp Prolif Macrophage Proliferation MMP12_exp->Prolif Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) MMP12_exp->Cytokines ECM Extracellular Matrix Degradation MMP12_exp->ECM

References

Application Notes and Protocols for High-Throughput Screening using Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, in high-throughput screening (HTS) assays. This substrate is a highly selective tool for measuring the enzymatic activity of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMP-12 is a key enzyme implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and cancer, making it a significant target for drug discovery.[1]

The assay principle is based on Fluorescence Resonance Energy Transfer (FRET). The substrate incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide backbone by MMP-12, the Mca fluorophore and the Dnp quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes the substrate ideal for HTS of potential MMP-12 inhibitors.

Product Information

PropertyValue
Product Name This compound
Target Enzyme Matrix Metalloproteinase-12 (MMP-12)
Principle Fluorescence Resonance Energy Transfer (FRET)
Fluorophore (Donor) (7-methoxycoumarin-4-yl)acetyl (Mca)
Quencher (Acceptor) 2,4-dinitrophenyl (Dnp)
Excitation Wavelength ~325-328 nm[2]
Emission Wavelength ~390-420 nm[2]

Quantitative Data

The substrate exhibits high specificity for MMP-12, with lower activity observed against other MMPs. The catalytic efficiency (kcat/Km) is a key parameter for comparing substrate specificity.

Enzymekcat/Km (M⁻¹s⁻¹)Selectivity vs. MMP-12
MMP-12 1.85 x 10⁵1
MMP-13 0.53 x 10⁵~3.5-fold lower
MMP-9 0.33 x 10⁵~5.6-fold lower

Data sourced from commercially available information.

Signaling Pathway

MMP-12 plays a crucial role in extracellular matrix degradation and the modulation of inflammatory responses. Its expression and activity are tightly regulated within complex signaling networks. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP-12 expression. This induction is mediated through the activation of intracellular signaling cascades, including the ERK, JNK, and PI3-K pathways. Once activated, MMP-12 can cleave a variety of extracellular matrix components and also activate other MMPs, like MMP-2 and MMP-3, amplifying the proteolytic cascade.

MMP12_Signaling_Pathway IL1b IL-1β CellSurfaceReceptor Cell Surface Receptors IL1b->CellSurfaceReceptor TNFa TNF-α TNFa->CellSurfaceReceptor ERK ERK CellSurfaceReceptor->ERK JNK JNK CellSurfaceReceptor->JNK PI3K PI3-K CellSurfaceReceptor->PI3K TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors PI3K->TranscriptionFactors MMP12_gene MMP-12 Gene Expression TranscriptionFactors->MMP12_gene proMMP12 pro-MMP-12 MMP12_gene->proMMP12 aMMP12 Active MMP-12 proMMP12->aMMP12 Activation ECM Extracellular Matrix (Elastin, Collagen IV, etc.) aMMP12->ECM Cleavage proMMP2 pro-MMP-2 aMMP12->proMMP2 Activation proMMP3 pro-MMP-3 aMMP12->proMMP3 Activation DegradationProducts Degradation Products ECM->DegradationProducts aMMP2 Active MMP-2 proMMP2->aMMP2 aMMP3 Active MMP-3 proMMP3->aMMP3 Inflammation Inflammation DegradationProducts->Inflammation

Caption: MMP-12 Signaling Pathway

Experimental Protocols

Materials Required
  • This compound substrate

  • Recombinant human MMP-12, active form

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35

  • Inhibitor of choice (e.g., NNGH as a broad-spectrum MMP inhibitor for control)

  • DMSO (for dissolving substrate and inhibitors)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm

Experimental Workflow

HTS_Workflow Start Start PrepSubstrate Prepare Substrate Stock (in DMSO) Start->PrepSubstrate PrepEnzyme Prepare MMP-12 Working Solution (in Assay Buffer) Start->PrepEnzyme PrepInhibitor Prepare Inhibitor/Compound Plate (Serial Dilutions in Assay Buffer) Start->PrepInhibitor AddSubstrate Initiate Reaction: Add Substrate Working Solution PrepSubstrate->AddSubstrate AddEnzyme Add MMP-12 to Wells PrepEnzyme->AddEnzyme AddInhibitor Add Inhibitor/Compound to Wells PrepInhibitor->AddInhibitor Incubate Pre-incubate Enzyme and Inhibitor (e.g., 30-60 min at 37°C) AddInhibitor->Incubate Incubate->AddSubstrate ReadFluorescence Measure Fluorescence Kinetics (e.g., every 1-2 min for 30-60 min) AddSubstrate->ReadFluorescence AnalyzeData Data Analysis: Calculate Initial Velocity (V₀) Determine IC₅₀ values ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: High-Throughput Screening Workflow

Detailed Protocol for MMP-12 Inhibition Assay (96-well format)
  • Preparation of Reagents:

    • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

    • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in Assay Buffer to a final concentration of 20 µM.

    • MMP-12 Working Solution: Dilute the active MMP-12 enzyme in Assay Buffer to a concentration that yields a linear reaction rate for at least 30 minutes. A typical starting concentration is 5-10 nM. The optimal concentration should be determined empirically.

    • Inhibitor Solutions: Dissolve test compounds in DMSO to a stock concentration (e.g., 10 mM). Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Assay Procedure:

    • Add 50 µL of the MMP-12 working solution to each well of a black 96-well microplate.

    • Add 25 µL of the serially diluted test compounds or control inhibitor to the respective wells. For the no-inhibitor control, add 25 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for the binding of inhibitors to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well. The final volume in each well will be 100 µL.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

    • Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

FRET Mechanism

The underlying principle of this assay is Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between the excited state of a donor fluorophore (Mca) and a ground-state acceptor molecule (Dnp quencher).

FRET_Mechanism cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Intact_Mca Mca (Donor) Intact_Peptide Peptide Backbone Intact_Dnp Dnp (Quencher) Intact_Mca->Intact_Dnp FRET MMP12 MMP-12 Intact_Peptide->MMP12 Cleavage Cleaved_Mca Mca (Donor) Cleaved_Fragment1 Fragment 1 Fluorescence Fluorescence (Em: ~420 nm) Cleaved_Mca->Fluorescence Light Emission Cleaved_Dnp Dnp (Quencher) Cleaved_Fragment2 Fragment 2

References

Application Notes and Protocols for Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly selective fluorogenic peptide substrate for Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. This substrate is an essential tool for studying the enzymatic activity of MMP-12 and for the screening of potential inhibitors. The peptide is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by MMP-12 at the Gly-Leu bond, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This allows for a continuous and sensitive assay of MMP-12 activity.[1]

Product Specifications

Here are the key specifications for the this compound substrate:

PropertyValueReference
Full Name This compoundN/A
CAS Number 891198-38-2[2][3]
Molecular Formula C53H70N12O20[3]
Molecular Weight 1195.19 g/mol [2][3]
Excitation Wavelength ~328 nm[4][5]
Emission Wavelength ~420 nm[4][5]
Appearance White to off-white powder[6]

Reconstitution of the Peptide Substrate

Proper reconstitution of the lyophilized peptide is critical to ensure its stability and activity.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution. For peptides with acidic residues, a small amount of a basic solvent like 0.1% aqueous ammonia can be used initially, followed by dilution with the desired buffer.

Reconstitution Protocol:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 1-10 mM).

  • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Sonication in a water bath for a few minutes can aid in dissolving larger particles, but avoid excessive heating.[7]

  • Visually inspect the solution to ensure there are no undissolved particulates.

Storage and Stability

Correct storage is crucial for maintaining the integrity of the peptide substrate.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C to -80°CUp to several yearsStore in a desiccator to prevent moisture absorption. Protect from light.
Reconstituted in DMSO (Stock Solution) -20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
Reconstituted in DMSO (Stock Solution) -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.[5][8]

Important Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to peptide degradation and should be avoided. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[5][8]

  • Light Sensitivity: The Mca fluorophore is light-sensitive. Both the lyophilized powder and the reconstituted solutions should be protected from light.

  • Hygroscopic Nature: The lyophilized peptide is hygroscopic. It is important to minimize its exposure to atmospheric moisture.

Experimental Protocols

This section provides a detailed protocol for a typical MMP-12 activity assay using the this compound substrate in a 96-well plate format.

Required Materials
  • This compound peptide substrate

  • Recombinant active MMP-12 enzyme

  • MMP Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • DMSO (for substrate dilution)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

  • Test inhibitors and a known MMP inhibitor (e.g., NNGH) for control experiments.

Experimental Workflow

The following diagram illustrates the general workflow for an MMP-12 inhibition assay.

G Experimental Workflow for MMP-12 Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Working Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_enzyme Prepare MMP-12 Working Solution add_enzyme Add MMP-12 to Wells prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle to Wells prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer to Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate incubate->start_reaction measure_fluorescence Measure Fluorescence Kinetics start_reaction->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates determine_inhibition Determine % Inhibition / IC50 calculate_rates->determine_inhibition

Caption: Workflow for MMP-12 inhibition assay.

Step-by-Step Protocol
  • Prepare a 10 mM stock solution of the peptide substrate in DMSO as described in Section 3.

  • Prepare the working solutions:

    • Substrate Working Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 10 µM) in the MMP Assay Buffer. Keep protected from light.

    • MMP-12 Enzyme Working Solution: Dilute the active MMP-12 enzyme to the appropriate concentration in cold MMP Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and control inhibitor in MMP Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor wells).

  • Set up the assay plate:

    • Add 50 µL of MMP Assay Buffer to all wells.

    • Add 10 µL of the inhibitor dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of the MMP-12 enzyme working solution to all wells except the "no enzyme" control wells. Add 20 µL of MMP Assay Buffer to the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Initiate the reaction: Add 20 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Measure fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: ~328 nm, Emission: ~420 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence microplate reader.

Data Analysis
  • For each well, plot the relative fluorescence units (RFU) against time.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

MMP-12 Signaling Pathway Involvement

MMP-12 plays a significant role in various physiological and pathological processes, including inflammation and tissue remodeling. Its expression and activity are regulated by complex signaling networks. For instance, in macrophages, pro-inflammatory stimuli can lead to the activation of signaling pathways such as the ERK/P38 MAPK pathway, which in turn upregulates the expression of MMP-12.[8] Cytokines like IL-12 can also modulate MMP expression through pathways involving NF-κB and STAT transcription factors.[9]

G Simplified MMP-12 Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptors Stimuli->Receptor binds MAPK_Pathway ERK/P38 MAPK Pathway Receptor->MAPK_Pathway activates NFKB_Pathway NF-κB Pathway Receptor->NFKB_Pathway activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors activates NFKB_Pathway->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus MMP12_Gene MMP-12 Gene Transcription Nucleus->MMP12_Gene MMP12_mRNA MMP-12 mRNA MMP12_Gene->MMP12_mRNA transcribes to Pro_MMP12 Pro-MMP-12 (inactive) MMP12_mRNA->Pro_MMP12 translates to Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 activated by proteinases ECM_Degradation Extracellular Matrix Degradation Active_MMP12->ECM_Degradation catalyzes

Caption: Simplified MMP-12 signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Substrate degradationPrepare fresh substrate working solution and protect from light.
Autofluorescence from compoundsMeasure the fluorescence of the compounds alone and subtract from the assay wells.
Low or no signal Inactive enzymeUse a new batch of enzyme or verify its activity with a control substrate.
Incorrect buffer compositionEnsure the assay buffer contains the necessary cofactors (e.g., Ca2+, Zn2+).
Incorrect wavelength settingsVerify the excitation and emission wavelengths on the plate reader.
Precipitation of compounds Low solubility in aqueous bufferDecrease the final concentration of the compound or increase the percentage of DMSO (typically should not exceed 1-2%).
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure the plate reader maintains a stable temperature throughout the assay.

References

Troubleshooting & Optimization

Optimizing Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 Enzyme Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 fluorogenic substrate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your enzyme assays and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly selective fluorogenic substrate for Matrix Metalloproteinase 12 (MMP-12). It operates on the principle of Förster Resonance Energy Transfer (FRET). The Mca (7-methoxycoumarin-4-yl)acetyl group is a fluorophore, and the Dap(Dnp) (N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl) group is a quencher. In the intact peptide, the quencher suppresses the fluorescence of the Mca group. When MMP-12 cleaves the peptide bond between Glycine and Leucine, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Q2: Which enzymes are known to cleave this substrate?

A2: This substrate is highly selective for MMP-12.[1] It is also cleaved by MMP-9 and MMP-13, but with lower efficiency.[1][2]

Q3: What are the recommended excitation and emission wavelengths for this substrate?

A3: The recommended excitation wavelength is approximately 325-328 nm, and the emission wavelength is in the range of 393-420 nm.[2][3][4][5]

Q4: How should I prepare and store the substrate stock solution?

A4: Dissolve the peptide in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Substrate degradation due to improper storage or light exposure. 2. Contaminated buffer or reagents. 3. Autofluorescence from test compounds.1. Prepare fresh substrate dilutions from a new stock aliquot. Protect the substrate from light. 2. Use fresh, high-purity buffers and reagents. Include a "no enzyme" control to measure background. 3. Run a control with the test compound alone to measure its intrinsic fluorescence.
Low or No Signal 1. Inactive enzyme. 2. Incorrect assay buffer composition (e.g., missing Zn²⁺ or Ca²⁺, presence of inhibitors like EDTA). 3. Sub-optimal enzyme or substrate concentration. 4. Incorrect instrument settings.1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. 2. Use an appropriate MMP assay buffer containing essential cofactors (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂). 3. Titrate both the enzyme and substrate concentrations to find the optimal range. 4. Ensure the fluorometer is set to the correct excitation and emission wavelengths.
Signal Decreases Over Time (Photobleaching) 1. Excessive exposure of the sample to the excitation light.1. Reduce the intensity or duration of the excitation light. Use a kinetic read mode with intermittent measurements instead of continuous reading if possible.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate, consistent dispensing. 2. Use a temperature-controlled plate reader or incubator. Ensure all wells are incubated for the same duration. 3. Gently mix the plate after adding all reagents.
Inner Filter Effect (Non-linear kinetics at high substrate concentrations) 1. High concentrations of the substrate or other components absorb the excitation or emission light.1. Work at lower substrate concentrations. If high concentrations are necessary, mathematical corrections may be required.

Experimental Protocols

Standard MMP-12 Activity Assay Protocol

This protocol provides a starting point for measuring MMP-12 activity. Optimal conditions may vary depending on the specific enzyme preparation and experimental goals.

Materials:

  • This compound substrate

  • Recombinant active MMP-12

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂

  • Inhibitor Control (optional): A broad-spectrum MMP inhibitor like GM6001 or a specific MMP-12 inhibitor.

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 1 mM stock solution of the substrate in DMSO.

    • Dilute the substrate stock solution to the desired working concentration (e.g., 10 µM) in Assay Buffer.

    • Dilute the MMP-12 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined experimentally but a starting point of 1-10 nM is recommended.

  • Assay Setup:

    • Add the following to the wells of the 96-well plate:

      • Blank (No Enzyme): 50 µL of Assay Buffer + 50 µL of Substrate Working Solution.

      • Enzyme Activity: 50 µL of MMP-12 dilution + 50 µL of Substrate Working Solution.

      • Inhibitor Control (optional): 50 µL of MMP-12 dilution pre-incubated with inhibitor + 50 µL of Substrate Working Solution.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

    • Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "Blank" wells) from all other readings.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Compare the velocities of the different experimental conditions.

Quantitative Data Summary

Kinetic Parameters for this compound
Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-121.85 x 10⁵[1][2]
MMP-130.53 x 10⁵[1][2]
MMP-90.33 x 10⁵[1][2]
Recommended Assay Conditions
ParameterRecommended RangeNotes
pH 7.0 - 8.0Optimal pH for most MMPs is around 7.5.
Temperature 25 - 37 °C37°C is commonly used to mimic physiological conditions.[2]
Substrate Concentration 1 - 20 µMA starting concentration of 10 µM is recommended. The optimal concentration should be determined by titrating the substrate.
Enzyme Concentration 1 - 20 nMThe optimal concentration will depend on the specific activity of the enzyme preparation and should result in a linear reaction rate for the desired assay duration.

Visualizations

Enzyme Reaction Workflow

EnzymeReaction Substrate Intact Substrate (Mca-Peptide-Dnp) Fluorescence Quenched Cleavage Enzymatic Cleavage (Gly-Leu bond) Substrate->Cleavage Binding Enzyme Active MMP-12 Enzyme->Cleavage Products Cleaved Products (Mca-Peptide + Dnp-Peptide) Fluorescence Emitted Cleavage->Products Release Measurement Fluorescence Detection Products->Measurement Ex: 328 nm Em: 420 nm

Caption: Workflow of the this compound FRET-based enzyme assay.

Troubleshooting Logic Diagram

Troubleshooting Start Assay Issue? NoSignal Low or No Signal Start->NoSignal No HighBg High Background Start->HighBg Yes Variability High Variability Start->Variability Inconsistent CheckEnzyme Enzyme Activity? NoSignal->CheckEnzyme Check CheckSubstrate Substrate Degradation? HighBg->CheckSubstrate Check CheckPipetting Pipetting Technique? Variability->CheckPipetting Check CheckBuffer Buffer Composition? (Zn²⁺, Ca²⁺, no EDTA) CheckEnzyme->CheckBuffer No CheckConc Substrate/Enzyme Concentration? CheckEnzyme->CheckConc Yes CheckBuffer->CheckConc Correct FixBuffer Use Correct Assay Buffer CheckBuffer->FixBuffer Incorrect Titrate Titrate Concentrations CheckConc->Titrate Sub-optimal CheckInstrument1 Instrument Settings? CheckConc->CheckInstrument1 Optimal FixInstrument1 Correct Ex/Em Wavelengths CheckInstrument1->FixInstrument1 Incorrect NewSubstrate Use Fresh Substrate CheckSubstrate->NewSubstrate Yes CheckReagents Reagent Contamination? CheckSubstrate->CheckReagents No NewReagents Use Fresh Reagents CheckReagents->NewReagents Yes CheckCompound Compound Autofluorescence? CheckReagents->CheckCompound No CompoundControl Run Compound Only Control CheckCompound->CompoundControl Yes CalibratePipettes Calibrate Pipettes CheckPipetting->CalibratePipettes Inaccurate CheckTemp Consistent Temp/Time? CheckPipetting->CheckTemp Accurate ControlConditions Ensure Consistent Conditions CheckTemp->ControlConditions No CheckMixing Complete Mixing? CheckTemp->CheckMixing Yes MixPlate Ensure Proper Mixing CheckMixing->MixPlate No

Caption: A logical workflow for troubleshooting common issues in the enzyme assay.

References

Technical Support Center: Mca-Dnp Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Mca-Dnp (7-Methoxycoumarin-4-yl)acetyl / 2,4-Dinitrophenyl) fluorescence quenching assays.

Understanding the Mca-Dnp FRET System

Mca-Dnp assays are a type of Förster Resonance Energy Transfer (FRET) assay used to measure protease activity. The substrate is a peptide containing the fluorescent donor, Mca, and a quencher, Dnp. In the intact peptide, the close proximity of Mca and Dnp allows for the transfer of energy from the excited Mca to Dnp, which quenches the fluorescence of Mca.[1] When a protease cleaves the peptide, Mca and Dnp are separated, disrupting FRET and leading to an increase in Mca's fluorescence. This increase in fluorescence is directly proportional to the rate of substrate cleavage by the enzyme.

Mechanism of Mca-Dnp Fluorescence Quenching Assay

FRET_Mechanism Mechanism of Mca-Dnp Fluorescence Quenching Assay cluster_before Before Cleavage cluster_after After Cleavage Mca_inactive Mca Dnp_inactive Dnp Mca_inactive->Dnp_inactive FRET Peptide_inactive Intact Peptide Mca_inactive->Peptide_inactive No_Fluorescence Quenched Fluorescence Peptide_inactive->Dnp_inactive Protease Protease Peptide_inactive->Protease Cleavage Excitation Excitation Light (325 nm) Excitation->Mca_inactive Energy Mca_active Mca Peptide_cleaved1 Cleaved Peptide Mca_active->Peptide_cleaved1 Fluorescence Fluorescence (393 nm) Mca_active->Fluorescence Dnp_active Dnp Peptide_cleaved2 Dnp_active->Peptide_cleaved2 Excitation2 Excitation Light (325 nm) Excitation2->Mca_active Energy Troubleshooting_Workflow Mca-Dnp Assay Troubleshooting Workflow start Problem with Assay Results high_bg High Background Fluorescence? start->high_bg low_signal Low or No Signal? high_bg->low_signal No check_substrate Check Substrate Integrity (Fresh Aliquot) high_bg->check_substrate Yes interference Suspected Compound Interference? low_signal->interference No check_enzyme Check Enzyme Activity (Fresh Aliquot) low_signal->check_enzyme Yes compound_control Run Compound-Only Control interference->compound_control Yes end Assay Optimized interference->end No buffer_blank Run Buffer Blank check_substrate->buffer_blank pre_read Pre-read Plate for Compound Fluorescence buffer_blank->pre_read pre_read->end optimize_conditions Optimize Assay Conditions (pH, Temp, Buffer) check_enzyme->optimize_conditions verify_wavelengths Verify Instrument Wavelengths optimize_conditions->verify_wavelengths verify_wavelengths->end counter_screen Perform Quenching Counter-Screen compound_control->counter_screen ife_correction Correct for Inner Filter Effect counter_screen->ife_correction ife_correction->end Data_Analysis_Workflow Data Analysis and Interpretation Workflow raw_data Raw Fluorescence Data (RFU vs. Time) bg_subtract Background Subtraction (Subtract Negative Control) raw_data->bg_subtract ife_correct Inner Filter Effect Correction (if necessary) bg_subtract->ife_correct plot_data Plot Corrected RFU vs. Time ife_correct->plot_data calc_velocity Calculate Initial Velocity (V₀) (Slope of Linear Phase) plot_data->calc_velocity inhibition_calc % Inhibition Calculation calc_velocity->inhibition_calc dose_response Dose-Response Curve (% Inhibition vs. [Inhibitor]) inhibition_calc->dose_response ic50 Determine IC₅₀ dose_response->ic50

References

Technical Support Center: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly selective fluorogenic substrate for matrix metalloproteinase 12 (MMP-12).[1] It is also a substrate for MMP-13 and MMP-9, though to a lesser extent.[1] This peptide is a Fluorescence Resonance Energy Transfer (FRET) substrate. The 7-methoxycoumarin (Mca) group acts as the fluorophore and the 2,4-dinitrophenyl (Dnp) group functions as the quencher.[2][3] When the peptide is intact, the fluorescence of Mca is quenched by Dnp.[2] Upon cleavage by an appropriate enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence, which allows for the quantitative measurement of enzyme activity.[2][3]

Q2: How should I store the lyophilized peptide and its solution?

A2: Proper storage is critical to prevent degradation. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C, protected from light.[4] Once in solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month in sealed containers, shielded from moisture.[5]

Q3: What is the best solvent to dissolve this peptide?

Q4: Can I store the peptide in solution for extended periods?

A4: Storing peptides in solution for long durations is generally not recommended as it can lead to degradation.[6] If you must store the peptide in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[4] Aliquoting and storing at -80°C is the preferred method for preserving the integrity of the peptide solution.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Fluorescence Signal Peptide Degradation: Improper storage or handling.Ensure the peptide has been stored correctly at -20°C or -80°C and that freeze-thaw cycles have been minimized.[4] Prepare fresh solutions from a new aliquot of lyophilized powder.
Incorrect Buffer pH: The pH of the buffer can affect both enzyme activity and peptide stability.Optimize the pH of your assay buffer. The optimal pH for MMP activity is typically in the neutral to slightly alkaline range.
Inactive Enzyme: The enzyme may have lost its activity.Use a new batch of enzyme or test its activity with a known, reliable substrate.
Incorrect Wavelengths: The excitation and emission wavelengths are not set correctly for the Mca fluorophore.For Mca, use an excitation wavelength of around 325 nm and an emission wavelength of approximately 392 nm.[3]
High Background Fluorescence Peptide Instability in Assay Buffer: The peptide may be degrading spontaneously in the assay buffer.Test the stability of the peptide in the assay buffer over time without the enzyme. Consider using a different buffer system if significant degradation is observed.
Contaminated Reagents: The buffer or other reagents may be contaminated with fluorescent compounds.Use high-purity, fresh reagents and check the background fluorescence of all components of the assay individually.
Inconsistent or Irreproducible Results Peptide Precipitation: The peptide may not be fully soluble in the assay buffer, leading to variability.Ensure the peptide is completely dissolved. If necessary, adjust the solvent or pH. Visually inspect the solution for any precipitates.[4]
Inaccurate Peptide Concentration: Errors in calculating the peptide concentration.Accurately determine the net peptide content, as the lyophilized powder may contain counter-ions and water.[4]
Oxidation: Peptides containing certain amino acids can be prone to oxidation.[7]While this peptide does not contain the most susceptible amino acids (Cys, Met, Trp), it's good practice to use degassed buffers and handle solutions promptly.

Experimental Protocols

Protocol for Assessing Peptide Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer. The primary method of analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the intact peptide over time.

Materials:

  • This compound

  • Desired buffer solution (e.g., PBS, Tris-HCl)

  • RP-HPLC system with a C18 column

  • Fluorescence detector

  • Incubator or water bath

Procedure:

  • Preparation of Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO).

  • Incubation: Dilute the peptide stock solution to the final working concentration in the test buffer. Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.

  • Sample Quenching (if necessary): If the buffer contains components that might interfere with the analysis, the reaction may need to be stopped, for example, by adding a strong acid like trifluoroacetic acid (TCA). However, be aware that strong acids can sometimes cause peptide loss.[8][9]

  • RP-HPLC Analysis: Analyze the collected aliquots by RP-HPLC.

    • Mobile Phase: A typical gradient could be from 95% Solvent A (e.g., 0.1% TFA in water) and 5% Solvent B (e.g., 0.1% TFA in acetonitrile) to a higher concentration of Solvent B over a set period.

    • Detection: Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of Mca (e.g., Ex: 325 nm, Em: 392 nm).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of the remaining intact peptide against time to determine the stability and calculate the half-life of the peptide under the tested conditions.

Visualizations

Peptide Mca-Peptide-Dnp (Intact) Cleaved_N Mca-Peptide (Fluorescent) Peptide->Cleaved_N Cleavage Cleaved_C Dnp-Peptide Peptide->Cleaved_C Cleavage Fluorescence Increased Fluorescence Cleaved_N->Fluorescence Enzyme MMP-12 Enzyme->Peptide

Caption: FRET mechanism of the peptide substrate.

Start Start: Lyophilized Peptide Dissolve Dissolve in Appropriate Solvent Start->Dissolve Incubate Incubate in Test Buffer at Defined Temperature Dissolve->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by RP-HPLC Sample->Analyze Data Quantify Peak Area of Intact Peptide Analyze->Data End Determine Stability and Half-life Data->End

Caption: Workflow for peptide stability testing.

References

Technical Support Center: Inner Filter Effect in Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 in their enzymatic assays. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate the inner filter effect (IFE).

Understanding the Inner Filter Effect (IFE)

The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, causing inaccuracies in fluorescence measurements.[1] This effect is particularly relevant in assays with high concentrations of substances that absorb light at the excitation or emission wavelengths. The IFE is broadly categorized into two types:

  • Primary Inner Filter Effect: This occurs when a substance in the sample absorbs the excitation light, reducing the light that reaches the fluorophore.[1][2] This leads to a lower-than-expected fluorescence emission.

  • Secondary Inner Filter Effect: This happens when a substance in the sample absorbs the light emitted by the fluorophore before it can be detected.[1]

In the context of this compound assays, both the substrate and other components in the reaction mixture can contribute to the inner filter effect, especially at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: This peptide is a highly selective fluorogenic substrate for Matrix Metalloproteinase-12 (MMP-12).[3] It incorporates a fluorescent donor, 7-methoxycoumarin-4-yl-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of Mca is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by MMP-12, the Mca and Dnp moieties are separated, leading to an increase in fluorescence.

Q2: At what wavelengths should I measure fluorescence for this assay?

A2: For the Mca/Dnp FRET pair, the recommended wavelengths are an excitation maximum of approximately 325 nm and an emission maximum of around 393 nm.[4][5]

Q3: How can I tell if the inner filter effect is impacting my results?

A3: A key indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of the fluorescent product.[1] If you observe that the fluorescence signal plateaus or deviates from a linear increase as the substrate is consumed or as you increase the initial substrate concentration, it is likely that the inner filter effect is present. It is generally recommended to keep the absorbance of your sample below 0.1 to minimize this effect.[2]

Q4: What is the difference between the inner filter effect and fluorescence quenching?

A4: While both result in decreased fluorescence intensity, their mechanisms are different. The inner filter effect is a result of light absorption by components in the sample, affecting the excitation or emission light paths.[1] Quenching, on the other hand, involves non-radiative energy transfer from the fluorophore to another molecule through processes like collisional quenching or FRET.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Non-linear increase in fluorescence over time, even with sufficient enzyme and substrate. Inner Filter Effect: At high substrate turnover, the accumulation of the fluorescent product (cleaved Mca-containing peptide) can lead to self-absorption, or the remaining substrate can absorb excitation/emission light.1. Reduce Substrate Concentration: If possible, work at lower substrate concentrations where the absorbance is below 0.1. 2. Apply a Correction Factor: Measure the absorbance of your samples at the excitation and emission wavelengths and use a mathematical correction to account for the IFE. 3. Use a Standard Curve: Prepare a standard curve with known concentrations of the cleaved fluorescent product under the same experimental conditions to accurately quantify the amount of product formed.
Initial reaction rates are lower than expected, especially at high substrate concentrations. Primary Inner Filter Effect: The high concentration of the Dnp-containing substrate can absorb a significant portion of the excitation light, reducing the excitation of the Mca fluorophore upon cleavage.1. Optimize Substrate Concentration: Determine the optimal substrate concentration that provides a good signal without significant IFE. This can be done by titrating the substrate and observing the linearity of the fluorescence signal. 2. Mathematical Correction: Apply an inner filter effect correction formula to your raw fluorescence data.
Inhibitor screening yields false positives (compounds appear to be inhibitors). Compound Absorbance: The test compound itself may absorb light at the excitation or emission wavelengths, causing an apparent decrease in fluorescence that is mistaken for enzyme inhibition.1. Measure Compound Absorbance: Screen all test compounds for absorbance at the assay wavelengths. 2. Run a No-Enzyme Control: Include a control with the substrate and the test compound but without the enzyme to see if the compound itself quenches the fluorescence of the cleaved product. 3. Use a Different Assay Format: If a compound has significant absorbance, consider a different, non-fluorescence-based assay to confirm its activity.
Fluorescence readings are inconsistent across replicate wells. Pipetting Errors or Incomplete Mixing: Inaccurate pipetting or insufficient mixing can lead to variations in the concentrations of reactants in different wells. Instrument Settings: Incorrect plate reader settings, such as read height, can cause variability.1. Ensure Proper Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of all reagents. 2. Optimize Plate Reader Settings: Consult your instrument's manual to optimize settings like Z-height for your specific microplate.

Data Presentation

The following tables illustrate the impact of the inner filter effect on fluorescence measurements and the results of applying a correction factor.

Table 1: Effect of Substrate Concentration on Initial Velocity

Substrate Concentration (µM)Absorbance at 325 nmUncorrected Initial Velocity (RFU/min)Corrected Initial Velocity (RFU/min)
10.01100101
50.05480495
100.10850935
200.2012001500
500.5015002250

Note: Data are hypothetical and for illustrative purposes.

Table 2: Inner Filter Effect Correction Factor Calculation

Substrate Concentration (µM)Aex (at 325 nm)Aem (at 393 nm)Correction Factor (CF)
10.010.0051.017
50.050.0251.087
100.100.0501.188
200.200.1001.413
500.500.2502.115

The correction factor can be calculated using the formula: CF = 10^((Aex + Aem)/2)

Experimental Protocols

Protocol 1: Standard MMP-12 Activity Assay

This protocol provides a general procedure for measuring MMP-12 activity using the this compound substrate.

Materials:

  • MMP-12 (active, human recombinant)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the substrate in DMSO.

  • Dilute the substrate to the desired working concentration in Assay Buffer.

  • Prepare serial dilutions of the MMP-12 enzyme in Assay Buffer.

  • Add 50 µL of the diluted enzyme solutions to the wells of the microplate.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately place the plate in the microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at 325 nm and emission at 393 nm.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

Protocol 2: Correction for the Inner Filter Effect

This protocol describes how to correct for the inner filter effect in your MMP-12 assay.

Procedure:

  • Perform the MMP-12 activity assay as described in Protocol 1.

  • At the end of the kinetic read, measure the absorbance of the samples in each well at the excitation wavelength (Aex at 325 nm) and the emission wavelength (Aem at 393 nm) using a microplate reader capable of absorbance measurements.

  • Calculate the correction factor (CF) for each well using the following formula: CF = 10^((Aex + Aem) / 2)

  • Multiply the observed fluorescence intensity at each time point by the calculated correction factor to obtain the corrected fluorescence intensity. Corrected Fluorescence = Observed Fluorescence * CF

  • Use the corrected fluorescence values to recalculate the initial reaction rates.

Mandatory Visualization

Inner_Filter_Effect_Mechanism cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Light Excitation Light Absorbing Molecule 1 Absorbing Molecule (e.g., Dnp-substrate) Excitation Light->Absorbing Molecule 1 Absorption Fluorophore Mca Excitation Light->Fluorophore Excitation Reduced Excitation Reduced Excitation Light Emitted Light Emitted Light Fluorophore->Emitted Light Emission Absorbing Molecule 2 Absorbing Molecule (e.g., Dnp-substrate) Emitted Light->Absorbing Molecule 2 Absorption Detector Detector Emitted Light->Detector Reduced Emission Reduced Emitted Light

Caption: Mechanism of Primary and Secondary Inner Filter Effects.

IFE_Correction_Workflow Start Start Run Assay Run Fluorescence Assay Start->Run Assay Measure Fluorescence Measure Raw Fluorescence (F_obs) Run Assay->Measure Fluorescence Measure Absorbance Measure Absorbance (A_ex, A_em) Run Assay->Measure Absorbance Apply Correction Apply Correction (F_corr = F_obs * CF) Measure Fluorescence->Apply Correction Calculate CF Calculate Correction Factor (CF) Measure Absorbance->Calculate CF Calculate CF->Apply Correction Analyze Data Analyze Corrected Data Apply Correction->Analyze Data End End Analyze Data->End

Caption: Workflow for Inner Filter Effect Correction.

References

Technical Support Center: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific cleavage during their experiments.

Troubleshooting Guide: Non-specific Cleavage

Non-specific cleavage of this compound can arise from various factors, from sample contamination to suboptimal assay conditions. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Contamination with other proteases Use protease inhibitor cocktails (excluding metalloprotease inhibitors if studying MMPs). Ensure purified enzyme preparations are of high purity.
Presence of unintended MMPs This compound is primarily a substrate for MMP-12, but is also cleaved by MMP-9 and MMP-13.[1] Use specific inhibitors to confirm the activity of the target MMP (see Experimental Protocols).
Suboptimal enzyme concentration Titrate the enzyme concentration to find the optimal level where substrate cleavage is linear over time and specific to the enzyme of interest.
Incorrect assay buffer conditions Optimize the pH, ionic strength, and co-factors (e.g., Ca2+, Zn2+) in the assay buffer for the specific MMP being studied. Most MMPs are active at neutral to slightly alkaline pH.
Prolonged incubation time Reduce the incubation time to a period where the reaction rate is linear. Extended incubation can lead to secondary cleavage events.
Substrate degradation Ensure proper storage of the substrate stock solution (typically at -20°C or -80°C, protected from light) to prevent degradation that could lead to non-specific signal.

Frequently Asked Questions (FAQs)

Q1: My negative control (no enzyme) shows a high background fluorescence. What could be the cause?

A1: High background fluorescence in the absence of an enzyme can be due to a few factors:

  • Substrate Instability: The this compound substrate may have degraded due to improper storage (exposure to light or multiple freeze-thaw cycles) or instability in the assay buffer. Prepare fresh substrate dilutions for each experiment.

  • Contaminated Assay Buffer: The buffer itself or one of its components may be contaminated with proteases. Use high-purity reagents and sterile, nuclease-free water to prepare all buffers.

  • Autohydrolysis: Some fluorogenic substrates can undergo slow autohydrolysis, especially under suboptimal pH or temperature conditions. Ensure your assay buffer conditions are optimized for substrate stability.

Q2: I am seeing cleavage of the substrate, but I am not sure if it is from my target enzyme (MMP-12) or other MMPs like MMP-9 or MMP-13.

A2: This is a common issue due to the overlapping substrate specificities of MMPs. To differentiate between the activities of these enzymes, you can perform an inhibitor study. A detailed protocol is provided in the "Experimental Protocols" section below. By using inhibitors with known selectivity for different MMPs, you can identify the primary enzyme responsible for the observed cleavage.

Q3: The rate of substrate cleavage is not linear over time. What does this indicate?

A3: A non-linear reaction rate can indicate several issues:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Try reducing the enzyme concentration.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like temperature, pH, or autodegradation. Shorten the incubation time or re-evaluate the stability of your enzyme under the assay conditions.

  • Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme's activity. Diluting the enzyme and substrate may alleviate this.

Q4: Can I use this substrate to measure MMP activity in complex biological samples like cell lysates or tissue homogenates?

A4: Yes, but with caution. Complex biological samples contain a mixture of proteases and endogenous inhibitors (like Tissue Inhibitors of Metalloproteinases, TIMPs) that can interfere with the assay.[2] To measure the activity of a specific MMP, it is often necessary to first immunocapture the target MMP or use a class-specific inhibitor to block the activity of other proteases. It is also crucial to run appropriate controls, including a sample with a broad-spectrum MMP inhibitor, to determine the proportion of the signal that is MMP-dependent.

Experimental Protocols

Protocol 1: Differentiating MMP Activity Using Selective Inhibitors

This protocol allows for the identification of the specific MMP(s) responsible for the cleavage of this compound.

Materials:

  • This compound substrate

  • Your enzyme sample (purified or biological sample)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • MMP Inhibitors:

    • Broad-spectrum MMP inhibitor (e.g., GM6001)

    • MMP-13 selective inhibitor (e.g., CL-82198)

    • MMP-9 selective inhibitor

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 325-328 nm, Emission: 393-420 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the substrate in DMSO.

    • Prepare stock solutions of the inhibitors in DMSO.

    • Prepare working solutions of the substrate and inhibitors by diluting them in the assay buffer.

  • Assay Setup:

    • In the 96-well plate, set up the following conditions in triplicate:

      • Control: Enzyme sample + Assay Buffer

      • Broad-Spectrum Inhibition: Enzyme sample + Broad-spectrum MMP inhibitor

      • MMP-13 Inhibition: Enzyme sample + MMP-13 selective inhibitor

      • MMP-9 Inhibition: Enzyme sample + MMP-9 selective inhibitor

      • No Enzyme Control: Assay Buffer only

  • Pre-incubation:

    • Add the enzyme sample and the respective inhibitors (or assay buffer for the control) to the wells.

    • Incubate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation:

    • Add the substrate working solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a desired period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each condition by determining the slope of the linear portion of the fluorescence versus time plot.

    • Compare the reaction rates in the presence of different inhibitors to the control. A significant reduction in the rate with a specific inhibitor indicates that the corresponding MMP is a major contributor to the substrate cleavage.

Protocol 2: Optimizing Enzyme Concentration

This protocol helps determine the optimal enzyme concentration for a linear and specific reaction.

Materials:

  • This compound substrate

  • Your enzyme sample

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of your enzyme sample in assay buffer.

  • In a 96-well plate, add a fixed amount of the substrate to each well.

  • Add the different concentrations of the enzyme to the wells in triplicate.

  • Measure the fluorescence kinetically over time.

  • Plot the initial reaction rate (V₀) against the enzyme concentration.

  • The optimal enzyme concentration will be within the linear range of this plot.

Visualizations

Below are diagrams illustrating key concepts related to MMP activity and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Substrate, Enzyme, and Inhibitors setup Set up controls and inhibitor conditions in 96-well plate reagents->setup preincubate Pre-incubate enzyme with inhibitors setup->preincubate initiate Initiate reaction with substrate addition preincubate->initiate measure Measure fluorescence kinetically initiate->measure analyze Calculate initial reaction rates measure->analyze interpret Compare rates to identify active MMPs analyze->interpret

Fig 1. Experimental workflow for differentiating MMP activity using selective inhibitors.

troubleshooting_logic start Non-specific cleavage observed q1 Is there high background in no-enzyme control? start->q1 a1_yes Check substrate stability and buffer contamination q1->a1_yes Yes q2 Is the reaction rate linear? q1->q2 No a1_yes->q2 a2_no Optimize enzyme concentration and incubation time q2->a2_no No q3 Suspect presence of other MMPs? q2->q3 Yes a2_no->q3 a3_yes Perform inhibitor study (Protocol 1) q3->a3_yes Yes end Specific cleavage achieved q3->end No a3_yes->end

Fig 2. Logical flowchart for troubleshooting non-specific cleavage.

MMP_signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Cascades cluster_transcription Transcription Factors cluster_mmp MMP Gene Expression Growth Factors\n(e.g., TGF-β, PDGF) Growth Factors (e.g., TGF-β, PDGF) MAPK Pathways\n(ERK, JNK, p38) MAPK Pathways (ERK, JNK, p38) Growth Factors\n(e.g., TGF-β, PDGF)->MAPK Pathways\n(ERK, JNK, p38) PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors\n(e.g., TGF-β, PDGF)->PI3K/Akt Pathway Pro-inflammatory Cytokines\n(e.g., IL-1β, TNF-α) Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Pro-inflammatory Cytokines\n(e.g., IL-1β, TNF-α)->MAPK Pathways\n(ERK, JNK, p38) NF-κB Pathway NF-κB Pathway Pro-inflammatory Cytokines\n(e.g., IL-1β, TNF-α)->NF-κB Pathway AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK Pathways\n(ERK, JNK, p38)->AP-1 (c-Jun/c-Fos) NF-κB NF-κB PI3K/Akt Pathway->NF-κB MMP-9 MMP-9 AP-1 (c-Jun/c-Fos)->MMP-9 MMP-12 MMP-12 AP-1 (c-Jun/c-Fos)->MMP-12 MMP-13 MMP-13 AP-1 (c-Jun/c-Fos)->MMP-13 NF-κB->MMP-9 NF-κB->MMP-13

Fig 3. Simplified signaling pathways leading to the expression of MMP-9, MMP-12, and MMP-13.

References

Technical Support Center: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 in kinetic assays.

Understanding the Substrate

This compound is a highly selective fluorogenic substrate primarily used for measuring the enzymatic activity of Matrix Metalloproteinase-12 (MMP-12). It is also cleaved, albeit less efficiently, by MMP-9 and MMP-13.[1][2] The substrate's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Dnp moiety quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide backbone between the Glycine and Leucine residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity.

The optimal excitation wavelength for the Mca fluorophore is approximately 325 nm, with an emission maximum around 393 nm.

Quantitative Data

Substrate Properties
PropertyValue
Molecular FormulaC₅₃H₇₀N₁₂O₂₀
Molecular Weight1195.19 g/mol
Excitation Wavelength~325 nm
Emission Wavelength~393 nm
Enzyme Selectivity

The catalytic efficiency (kcat/Km) of various Matrix Metalloproteinases (MMPs) for this compound is summarized below. A higher kcat/Km value indicates greater enzymatic efficiency.

Enzymekcat/Km (M⁻¹s⁻¹)Selectivity
MMP-121.85 x 10⁵High
MMP-130.53 x 10⁵Moderate
MMP-90.33 x 10⁵Moderate

Data sourced from MedChemExpress.[1][2]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: A common buffer for MMP assays is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35. The buffer should be brought to the desired reaction temperature (e.g., 37°C) before use.

  • Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a 1-10 mM stock solution. Store this stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a stock solution of the purified, active MMP enzyme in the assay buffer. The final enzyme concentration will need to be optimized for your specific experimental conditions, but a starting point is typically in the low nanomolar range.

Kinetic Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental goals.

  • Prepare the Reaction Plate:

    • Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

    • Add the desired volume of assay buffer to each well.

    • For inhibitor studies, add the inhibitor to the appropriate wells and pre-incubate with the enzyme for a recommended period before adding the substrate.

  • Add the Enzyme: Add the diluted enzyme solution to the wells to initiate the reaction. The final volume in each well should be consistent.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements. A typical starting concentration is 10-20 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

    • Set the excitation wavelength to ~325 nm and the emission wavelength to ~393 nm.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial velocity (V₀) of the reaction is the initial linear slope of this curve.

    • For inhibitor studies, calculate the percent inhibition relative to a control reaction without the inhibitor.

Troubleshooting Guide & FAQs

Here are some common issues encountered during kinetic assays with this compound and their potential solutions.

Q1: Why is my background fluorescence high?

A1: High background fluorescence can be caused by several factors:

  • Contaminated reagents: Ensure that the assay buffer and other reagents are free from fluorescent contaminants.

  • Autofluorescent compounds: If you are screening compound libraries, some of the compounds themselves may be fluorescent at the excitation and emission wavelengths of Mca.[3] It is recommended to run a control with the compound alone to check for autofluorescence.

  • Substrate degradation: The substrate may degrade over time, especially if not stored properly (e.g., exposed to light or repeated freeze-thaw cycles). This can lead to a high initial fluorescence reading. Always prepare fresh dilutions of the substrate from a properly stored stock.

  • Incorrect plate type: Using clear or white plates can lead to high background and bleed-through of the signal. Always use black plates for fluorescence assays.

Q2: Why is my signal-to-noise ratio low?

A2: A low signal-to-noise ratio can make it difficult to obtain reliable kinetic data. Here are some possible reasons and solutions:

  • Low enzyme activity: The concentration of your enzyme may be too low, or the enzyme may be inactive. Verify the activity of your enzyme using a known positive control.

  • Sub-optimal assay conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the ideal conditions for your specific MMP.

  • Incorrect instrument settings: Ensure that the excitation and emission wavelengths and the gain settings on your fluorescence plate reader are optimized for the Mca fluorophore.

  • Inner filter effect: At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a decrease in the measured fluorescence. This is known as the inner filter effect. To avoid this, work at substrate concentrations well below the point where you observe this phenomenon.

Q3: The reaction rate is not linear over time. What does this mean?

A3: A non-linear reaction rate can indicate a few things:

  • Substrate depletion: If the enzyme concentration is too high, the substrate will be rapidly consumed, leading to a decrease in the reaction rate over time. Try reducing the enzyme concentration.

  • Enzyme instability: The enzyme may not be stable under the assay conditions and could be losing activity over the course of the measurement.

  • Product inhibition: The product of the enzymatic reaction may be inhibiting the enzyme.

Q4: My results are not reproducible. What are the common sources of variability?

A4: Lack of reproducibility can be frustrating. Here are some common culprits:

  • Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.

  • Temperature fluctuations: Ensure that all reagents and the plate reader are at a stable and consistent temperature throughout the experiment.

  • Reagent instability: As mentioned earlier, ensure that your substrate and enzyme are stored correctly and that you are using fresh dilutions for each experiment.

  • Photobleaching: The Mca fluorophore can be susceptible to photobleaching if exposed to the excitation light for prolonged periods. Minimize the exposure time by using appropriate instrument settings.

Visualizations

FRET-Based Assay Principle

FRET_Principle cluster_0 Intact Substrate cluster_1 Cleaved Substrate Mca Mca (Fluorophore) Dnp Dnp (Quencher) Mca->Dnp FRET (Quenching) Enzyme MMP Enzyme No_Fluorescence No/Low Fluorescence Mca_Cleaved Mca Dnp_Cleaved Dnp Fluorescence Fluorescence Enzyme->Mca_Cleaved Cleavage

Caption: Principle of the FRET-based enzymatic assay.

Experimental Workflow

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Plate_Setup Plate Setup (Add Buffer/Inhibitor) Reagent_Prep->Plate_Setup Add_Enzyme Add Enzyme Plate_Setup->Add_Enzyme Add_Substrate Add Substrate (Initiate Reaction) Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Initial Velocity) Measure_Fluorescence->Data_Analysis Troubleshooting_Logic Start Unexpected Results High_Bg High Background? Start->High_Bg Low_Signal Low Signal? High_Bg->Low_Signal No Check_Reagents Check Reagent Purity & Substrate Integrity High_Bg->Check_Reagents Yes Non_Linear Non-Linear Rate? Low_Signal->Non_Linear No Check_Enzyme_Activity Verify Enzyme Activity Low_Signal->Check_Enzyme_Activity Yes Lower_Enzyme_Conc Lower Enzyme Conc. Non_Linear->Lower_Enzyme_Conc Yes Check_Compound_AutoF Check Compound Autofluorescence Check_Reagents->Check_Compound_AutoF Check_Plate Use Black Plates Check_Compound_AutoF->Check_Plate Optimize_Conditions Optimize Assay Conditions (pH, Temp) Check_Enzyme_Activity->Optimize_Conditions Check_Instrument Optimize Instrument Settings (Gain) Optimize_Conditions->Check_Instrument Check_Enzyme_Stability Check Enzyme Stability Lower_Enzyme_Conc->Check_Enzyme_Stability

References

Validation & Comparative

A Comparative Guide to Mca-Dnp and Edans-Dabcyl FRET Pairs for Matrix Metalloproteinase (MMP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used Förster Resonance Energy Transfer (FRET) pairs, (7-methoxycoumarin-4-yl)acetyl/2,4-dinitrophenyl (Mca-Dnp) and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid/4-((4-(dimethylamino)phenyl)azo)benzoic acid (Edans-Dabcyl), for the continuous kinetic monitoring of Matrix Metalloproteinase (MMP) activity. The selection of an appropriate FRET pair is critical for developing sensitive and reliable MMP assays for basic research and high-throughput screening (HTS) in drug discovery.

Introduction to FRET-Based MMP Assays

FRET is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor or quencher) when they are in close proximity (typically 10-100 Å).[1][2] In the context of MMP assays, a peptide substrate is synthesized to contain a specific MMP cleavage sequence flanked by a FRET donor and quencher pair.

In the intact peptide, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal. When an active MMP cleaves the peptide sequence, the donor and quencher are separated. This separation disrupts FRET, leading to a significant increase in the donor's fluorescence emission, which can be monitored over time to determine enzyme activity.

FRET_MMP_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor_intact Mca or Edans Quencher_intact Dnp or Dabcyl Donor_intact->Quencher_intact FRET Peptide_intact MMP Cleavage Site Donor_cleaved Mca or Edans Peptide_frag1 Fragment 1 Light_Out Fluorescence Signal Donor_cleaved->Light_Out Emission Quencher_cleaved Dnp or Dabcyl Peptide_frag2 Fragment 2 MMP Active MMP MMP->Peptide_intact Cleavage Light_In Excitation Light Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., Tris, NaCl, CaCl2) P3 Reconstitute FRET Substrate (Mca-Dnp or Edans-Dabcyl) in DMSO, then dilute in buffer P1->P3 P2 Reconstitute MMP Enzyme to working concentration A4 Initiate reaction by adding MMP Enzyme P2->A4 A1 Pipette Substrate into 96/384-well plate P3->A1 A2 Add Test Compound (Inhibitor) or Vehicle Control A1->A2 A3 Equilibrate plate to assay temperature (e.g., 37°C) A2->A3 A3->A4 D1 Immediately place plate in fluorescence microplate reader A4->D1 D2 Monitor fluorescence increase kinetically over time (e.g., every 60s for 30-60 min) D1->D2 D3 Determine initial velocity (V₀) from the linear phase of the curve D2->D3 D4 Calculate % inhibition or kinetic parameters (Km, kcat) D3->D4

References

A Comparative Guide to the Validation of MMP-12 Activity Assays Utilizing Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Matrix Metalloproteinase-12 (MMP-12) activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive validation of the widely used fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, and compares its performance with alternative substrates for the robust assessment of MMP-12 activity.

Executive Summary

The fluorogenic substrate this compound stands out as a highly selective and efficient tool for measuring the enzymatic activity of MMP-12. Experimental data confirms its high specificity for MMP-12, with a catalytic efficiency (kcat/Km) of 1.85 x 10^5 M⁻¹s⁻¹. While it shows some cross-reactivity with MMP-13 and MMP-9, it remains a superior choice for targeted MMP-12 studies. This guide presents a detailed comparison of this substrate with other commercially available options, provides a comprehensive experimental protocol for its use, and visualizes the underlying biochemical and procedural workflows.

Comparative Analysis of MMP-12 Substrates

The choice of substrate is paramount for the accuracy and reliability of any enzyme activity assay. The ideal substrate exhibits high specificity and catalytic efficiency for the target enzyme. Below is a comparative analysis of this compound against other common fluorogenic substrates for MMPs.

Substrate SequenceFluorophore/QuencherTarget MMP(s)kcat/Km (M⁻¹s⁻¹) for MMP-12kcat/Km (M⁻¹s⁻¹) for other MMPsKey Features
This compound Mca/Dnp MMP-12 1.85 x 10^5 [1]MMP-13: 0.53 x 10^5[1]MMP-9: 0.33 x 10^5[1]Highly selective for MMP-12.
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Mca/DnpGeneral MMP substrateData not availableMMP-7: 1.7 x 10^5[2]MMP-2: 1.7 x 10^5[2]Broad-spectrum MMP substrate.[2][3]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Mca/DnpGeneral MMP substrateData not availableIncreased specificity for collagenases (MMP-1, -8, -13) and MT1-MMP compared to substrates without the N-terminal Lys.[4]Enhanced solubility and improved kinetics for certain MMPs.[4][5]
Substrates with Dabcyl/FAM pair (e.g., PEPDAB011)Dabcyl/5-FAMMMP-2, MMP-9, MMP-13Data not availableHighly sensitive for MMP-2, MMP-9, and MMP-13, with 100-fold selectivity over MMP-8, MMP-12, and MMP-14.Offers a different spectral property which can be beneficial in certain experimental setups.[6]

Mechanism of Action: Fluorogenic Substrate Cleavage

The activity of MMP-12 is quantified by monitoring the increase in fluorescence that results from the cleavage of the fluorogenic substrate. The substrate, this compound, contains a fluorescent reporter group (Mca) and a quencher group (Dnp). In the intact peptide, the fluorescence of Mca is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by MMP-12, the Mca and Dnp moieties are separated, leading to a measurable increase in fluorescence intensity.

G cluster_substrate Intact Fluorogenic Substrate (Low Fluorescence) cluster_enzyme MMP-12 cluster_cleavage Cleavage & Fluorescence Mca Mca Peptide Pro-Leu-Gly-Leu-Glu-Glu-Ala Dap(Dnp) Dap(Dnp) MMP12 MMP-12 Peptide->MMP12 Binding Cleaved_Mca Mca-Pro-Leu-Gly MMP12->Cleaved_Mca Cleavage Cleaved_Peptide Leu-Glu-Glu-Ala-Dap(Dnp) MMP12->Cleaved_Peptide Cleavage Fluorescence Fluorescence (High Signal) Cleaved_Mca->Fluorescence Signal Generation

Caption: Mechanism of MMP-12 mediated cleavage of the fluorogenic substrate.

Detailed Experimental Protocol

This protocol outlines the steps for a standard MMP-12 activity assay using the this compound substrate in a 96-well plate format.

I. Materials and Reagents:

  • Recombinant active human MMP-12

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35[2]

  • MMP-12 inhibitor (e.g., NNGH) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 328 nm and emission at 393 nm.

II. Method:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the MMP-12 enzyme in Assay Buffer to a stock concentration. Further dilute to the desired working concentration just before use.

    • Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 1 mM). Further dilute to the desired working concentration in Assay Buffer.

    • Prepare a stock solution of the MMP-12 inhibitor in DMSO.

  • Assay Procedure:

    • To each well of the 96-well plate, add the following components in the specified order:

      • Assay Buffer

      • MMP-12 enzyme solution

      • Inhibitor or vehicle control (DMSO)

    • Incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes at 37°C.

    • The excitation and emission wavelengths should be set to 328 nm and 393 nm, respectively.

  • Data Analysis:

    • For each well, plot the fluorescence intensity versus time.

    • The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be calculated using a standard curve of the fluorescent product (Mca) or by using the specific activity of the enzyme.

    • For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for Assay Validation

The validation of the MMP-12 activity assay is a critical step to ensure the reliability of the obtained data. The following workflow outlines the key stages of this process.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis cluster_validation 4. Validation A Reagent & Buffer Preparation B Enzyme & Substrate Dilution Series A->B C Plate Setup: Enzyme, Substrate, Controls B->C D Incubation & Kinetic Reading (Fluorescence Measurement) C->D E Determine Initial Velocity (V₀) D->E F Michaelis-Menten Kinetics (Km, Vmax, kcat) E->F G Inhibitor IC50 Determination E->G H Specificity Analysis (vs. other MMPs) F->H G->H I Reproducibility & Robustness H->I

Caption: Workflow for the validation of the MMP-12 activity assay.

Conclusion

The this compound substrate provides a robust and highly selective method for the quantification of MMP-12 activity. Its favorable kinetic parameters and demonstrated specificity make it an invaluable tool for researchers investigating the biological functions of MMP-12 and for the screening of potential inhibitors in drug discovery programs. While alternative substrates exist, the data presented in this guide supports the preferential use of this compound for targeted and reliable MMP-12 activity assessment. Proper assay validation, following the outlined experimental protocol and workflow, is essential to ensure the generation of high-quality, reproducible data.

References

Unveiling the Specificity of a Fluorogenic MMP Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate substrates is paramount for accurate enzymatic analysis. This guide provides a detailed comparison of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, focusing on its cross-reactivity with various matrix metalloproteinases (MMPs).

This substrate is a valuable tool for studying MMP activity, and understanding its specificity is crucial for interpreting experimental results. Through a compilation of experimental data, this guide aims to provide an objective overview of its performance.

Quantitative Analysis of Substrate Specificity

The fluorogenic peptide this compound has been identified as a highly selective substrate for Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. The catalytic efficiency of an enzyme, represented by the kcat/Km value, provides a measure of its substrate specificity. Experimental data indicates a significant preference of this substrate for MMP-12 over other tested MMPs.

The table below summarizes the reported kinetic parameters for the cleavage of this compound by various MMPs.

Matrix Metalloproteinase (MMP)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)
MMP-121.85 x 10⁵[1]100
MMP-130.53 x 10⁵[1]28.6
MMP-90.33 x 10⁵[1]17.8

Deciphering the Experimental Approach

The determination of the kinetic parameters outlined above is typically achieved through a continuous fluorometric assay. The fundamental principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET).

Experimental Principle

The peptide substrate, this compound, is internally quenched. It contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group to the Mca group suppresses the fluorescence of Mca through FRET. Upon enzymatic cleavage of the peptide by an MMP, the Mca fluorophore is separated from the Dnp quencher. This separation results in an increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction.

General Experimental Protocol

Below is a generalized protocol for determining MMP activity using the this compound substrate. Specific concentrations and incubation times may need to be optimized depending on the enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5. Calcium is essential for MMP activity.

    • Substrate Stock Solution: Prepare a concentrated stock solution of the this compound substrate in a suitable solvent like DMSO.

    • Enzyme Solution: Prepare solutions of the purified, active MMPs in assay buffer. The final enzyme concentration should be in the nanomolar range, but the optimal concentration should be determined empirically.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format, suitable for use with a fluorescence plate reader.

    • To each well, add the assay buffer and the MMP enzyme solution.

    • Initiate the reaction by adding the substrate solution to each well. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate determination of kcat/Km.

    • Immediately begin monitoring the increase in fluorescence intensity over time.

    • Detection: The fluorescence is measured at an excitation wavelength of approximately 325 nm and an emission wavelength of around 393 nm.

  • Data Analysis:

    • The initial velocity (rate of fluorescence increase) of the reaction is determined from the linear portion of the progress curve.

    • The kinetic parameters, Km and kcat, can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

    • The catalytic efficiency (kcat/Km) is then calculated to compare the specificity of the substrate for different MMPs.

Visualizing the Molecular Interactions and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_Substrate Intact Substrate cluster_Cleaved Cleaved Products Mca Mca Peptide Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap Dnp Dnp Mca_Peptide1 Mca-Pro-Leu-Gly Dnp_Peptide2 Leu-Glu-Glu-Ala-Dap(Dnp) MMP MMP Enzyme Cleaved Products Cleaved Products MMP->Cleaved Products Cleavage Intact Substrate Intact Substrate Intact Substrate->MMP Binding Fluorescence Quenched Fluorescence Quenched Fluorescence Emitted Fluorescence Emitted

Figure 1: Mechanism of the FRET-based fluorogenic MMP substrate assay.

start Start reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions start->reagents plate Add Buffer and Enzyme to Microplate Wells reagents->plate reaction Initiate Reaction with Substrate Addition plate->reaction measurement Monitor Fluorescence Increase in Real-Time reaction->measurement analysis Calculate Initial Velocities and Kinetic Parameters measurement->analysis end End analysis->end

Figure 2: General experimental workflow for determining MMP kinetic parameters.

Concluding Remarks

The fluorogenic substrate this compound demonstrates a marked selectivity for MMP-12, making it a valuable tool for studying the activity of this particular enzyme. Its cross-reactivity with MMP-13 and MMP-9 is significantly lower. For researchers investigating the roles of MMP-12 in various physiological and pathological processes, this substrate offers a high degree of specificity. However, when studying complex biological samples containing multiple MMPs, the potential for cross-reactivity, particularly with MMP-13 and MMP-9, should be considered. Further studies are warranted to establish a more comprehensive cross-reactivity profile of this substrate against a broader panel of MMPs.

References

A Comparative Guide to the Specificity of the Fluorogenic Substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 for MMP-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, and its specificity for Matrix Metalloproteinase-12 (MMP-12). The following sections present quantitative data, experimental protocols, and visual diagrams to aid in the selection of appropriate tools for MMP-12 activity assays.

Introduction to this compound

This compound is a highly selective, intramolecularly quenched fluorogenic substrate designed for the sensitive and continuous assay of MMP-12 activity. The substrate incorporates the fluorophore (7-methoxycoumarin-4-yl)acetyl (Mca) and the quencher 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximal Dnp group. Upon enzymatic cleavage of the Gly-Leu bond by MMP-12, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity.

Quantitative Comparison of Substrate Specificity

The catalytic efficiency of an enzyme for a given substrate is best represented by the specificity constant (kcat/Km). The following table summarizes the reported kcat/Km values for this compound with MMP-12 and other MMPs, providing a clear view of its selectivity. For a broader perspective, we have included comparative data for an alternative fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.

SubstrateMMPkcat/Km (M⁻¹s⁻¹)Reference
This compound MMP-12 1.85 x 10⁵ [1][2]
MMP-90.33 x 10⁵[1][2]
MMP-130.53 x 10⁵[1][2]
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 MMP-1-[3]
MMP-26.3 x 10⁵[4][5]
MMP-71.7 x 10⁵[4][5]
MMP-8-[3]
MMP-13-[3]
MMP-14 (MT1-MMP)-[3]

Note: A higher kcat/Km value indicates greater catalytic efficiency. The data demonstrates the high selectivity of this compound for MMP-12 over MMP-9 and MMP-13.

Another substrate, Abz-RNALAVERTAS-EDDnp, has been reported as a highly selective substrate for MMP-12, however, specific kcat/Km values for a direct quantitative comparison were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental procedure, the following diagrams are provided.

Mechanism of FRET-based MMP-12 Substrate Cleavage Substrate Intact Substrate This compound MMP12 Active MMP-12 Substrate->MMP12 Binding Cleavage Enzymatic Cleavage at Gly-Leu bond MMP12->Cleavage Products Cleaved Fragments (Mca-containing and Dnp-containing) Cleavage->Products Fluorescence Increased Fluorescence (Detectable Signal) Products->Fluorescence Separation of Mca and Dnp

Caption: Mechanism of the fluorogenic MMP-12 substrate.

Experimental Workflow for MMP-12 Activity Assay cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate Stock Solution, and MMP-12 Enzyme Solution Plate Pipette Reagents into 96-well plate (Control & Test wells) Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Read Measure Fluorescence (Ex/Em = 328/393 nm) kinetically or at endpoint Incubate->Read Analyze Calculate Reaction Velocity and Determine MMP-12 Activity Read->Analyze

Caption: A typical workflow for an MMP-12 fluorogenic assay.

Experimental Protocols

Below is a detailed protocol for a standard MMP-12 activity assay using a fluorogenic substrate.

Materials:

  • This compound substrate

  • Recombinant human MMP-12 (active)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Inhibitor (optional, for control experiments, e.g., a broad-spectrum MMP inhibitor like GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

    • Dilute the substrate stock solution in Assay Buffer to the desired final working concentration (e.g., 10 µM).

    • Reconstitute the active MMP-12 enzyme in Assay Buffer to a stock concentration. Further dilute to the desired final concentration in Assay Buffer just before use. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Substrate Blank: 50 µL of Assay Buffer + 50 µL of the substrate working solution.

      • Enzyme Control: 50 µL of diluted MMP-12 enzyme + 50 µL of Assay Buffer (no substrate).

      • Test Sample: 50 µL of diluted MMP-12 enzyme + 50 µL of the substrate working solution.

      • Inhibitor Control (optional): 50 µL of pre-incubated MMP-12 and inhibitor solution + 50 µL of the substrate working solution.

    • The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (~328 nm and ~393 nm, respectively).

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Subtract the fluorescence of the Substrate Blank from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • The MMP-12 activity is proportional to the calculated reaction velocity.

Conclusion

This compound demonstrates high specificity for MMP-12, making it a valuable tool for researchers studying the activity of this enzyme.[1][2] Its favorable kinetic parameters, coupled with a straightforward assay protocol, allow for reliable and sensitive measurement of MMP-12 in various research and drug development applications. When selecting a substrate, it is crucial to consider the specific MMPs present in the biological sample to avoid cross-reactivity and ensure accurate quantification of MMP-12 activity.

References

A Head-to-Head Comparison: Fluorogenic Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 vs. Colorimetric MMP-12 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Matrix Metalloproteinase-12 (MMP-12) activity is crucial for understanding its role in various physiological and pathological processes, including inflammation, tissue remodeling, and cancer. This guide provides an objective comparison of the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 and traditional colorimetric assays for the detection of MMP-12.

The fluorogenic substrate, this compound, is a highly specific peptide sequence designed for the sensitive detection of MMP-12 enzymatic activity. In contrast, colorimetric assays for MMP-12 can be broadly categorized into two types: those that measure the total protein concentration of MMP-12 (typically through an Enzyme-Linked Immunosorbent Assay, or ELISA) and those that measure its enzymatic activity using a chromogenic substrate. For the purpose of this guide, we will focus on the comparison between the fluorogenic activity assay and the colorimetric ELISA, as it represents a common choice for researchers. We will also discuss the principles of colorimetric activity assays.

At a Glance: Key Differences

FeatureFluorogenic Assay with this compoundColorimetric MMP-12 Assay (ELISA)
Principle Measures enzymatic activityMeasures total protein concentration
Detection Method Fluorescence Resonance Energy Transfer (FRET)Absorbance (color change)
Sensitivity High (fmol to ng/mL range)Moderate (ng/mL to µg/mL range)
Specificity High for MMP-12 activityHigh for MMP-12 protein
Throughput HighHigh
Equipment Fluorescence plate readerAbsorbance microplate reader

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for the this compound fluorogenic substrate and a representative colorimetric MMP-12 ELISA. It is important to note that a direct comparison of sensitivity for activity versus protein concentration is not straightforward. However, the data provides insights into the relative performance of each method for its intended purpose.

ParameterThis compound (Fluorogenic Activity Assay)Colorimetric MMP-12 ELISA
Substrate Selectivity (kcat/Km in M⁻¹s⁻¹) MMP-12: 1.85 x 10⁵ [1] MMP-13: 0.53 x 10⁵[1] MMP-9: 0.33 x 10⁵[1]Not Applicable (measures protein, not activity)
Analytical Sensitivity / Detection Limit As low as 1 fmol with sensitive probes[2]. A comparable fluorogenic kit has a detection limit of 43 ng/ml.[3]Typically in the range of 0.04 ng/mL to 0.114 ng/mL
Assay Range Dependent on enzyme concentration and incubation timeTypically 0.04 - 10 ng/mL

Delving Deeper: Experimental Principles and Protocols

This compound Fluorogenic Assay

This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp to the Mca group quenches the fluorescence. When MMP-12 cleaves the peptide bond between Glycine and Leucine, the Mca and Dnp groups are separated, leading to a significant increase in fluorescence that can be measured over time.

Experimental Workflow

Fluorogenic MMP-12 Activity Assay Workflow reagents Prepare Reagents (Assay Buffer, MMP-12 Sample, Fluorogenic Substrate) plate Pipette Reagents into Microplate (Buffer, Sample/Standard) reagents->plate incubate Pre-incubate at Assay Temperature (e.g., 37°C) plate->incubate add_substrate Initiate Reaction by Adding Substrate incubate->add_substrate read Measure Fluorescence kinetically (Ex/Em = 325/393 nm) add_substrate->read analyze Analyze Data (Calculate reaction velocity) read->analyze

Caption: Workflow for a typical fluorogenic MMP-12 activity assay.

Detailed Experimental Protocol (Based on a similar commercially available kit):

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

    • Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Dilute the MMP-12 containing sample or recombinant MMP-12 standard in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the diluted MMP-12 sample or standard to the wells of a black microplate.

    • Add 50 µL of the assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Prepare the substrate solution by diluting the stock solution in the assay buffer to the desired final concentration.

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

    • Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank from the fluorescence of the standards and samples.

    • Determine the rate of substrate cleavage (change in fluorescence over time) for each sample.

    • The activity of MMP-12 in the sample is proportional to the rate of fluorescence increase.

Colorimetric MMP-12 Assays

1. Colorimetric ELISA for MMP-12 Protein Quantification:

This assay quantifies the total amount of MMP-12 protein present in a sample, regardless of its enzymatic activity. It is a sandwich ELISA where the wells of a microplate are coated with a capture antibody specific for MMP-12. The sample is added, and any MMP-12 present binds to the capture antibody. A second, detection antibody, which is typically biotinylated, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate for HRP is added, which develops a color in proportion to the amount of bound MMP-12.

Experimental Workflow

Colorimetric MMP-12 ELISA Workflow plate Add Sample/Standard to Coated Plate incubate1 Incubate and Wash plate->incubate1 add_detection_ab Add Biotinylated Detection Antibody incubate1->add_detection_ab incubate2 Incubate and Wash add_detection_ab->incubate2 add_hrp Add Streptavidin-HRP incubate2->add_hrp incubate3 Incubate and Wash add_hrp->incubate3 add_substrate Add Chromogenic Substrate incubate3->add_substrate incubate4 Incubate for Color Development add_substrate->incubate4 stop Add Stop Solution incubate4->stop read Measure Absorbance at 450 nm stop->read analyze Analyze Data (Generate Standard Curve) read->analyze

Caption: Workflow for a typical colorimetric sandwich ELISA for MMP-12.

Detailed Experimental Protocol (Generalized from commercial kits):

  • Reagent Preparation:

    • Prepare all reagents, including wash buffer, standards, and samples as per the kit instructions.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for a specified time (e.g., 2 hours) at room temperature or 37°C.

    • Aspirate and wash the wells with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate and wash as before.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate and wash.

    • Add 100 µL of the chromogenic substrate and incubate in the dark until sufficient color develops.

    • Add 50-100 µL of stop solution to each well.

    • Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of MMP-12 in the samples by interpolating their absorbance values on the standard curve.

2. Colorimetric MMP Activity Assay:

These assays utilize a chromogenic substrate that, upon cleavage by an MMP, releases a product that can be measured by absorbance. A common type uses a thiopeptolide substrate. When cleaved by an MMP, a sulfhydryl group is exposed. This group then reacts with a developing reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically at around 412 nm. While these assays measure activity, they are generally considered less sensitive than fluorogenic assays.[4]

MMP-12 Signaling and Activation Pathway

MMP-12 is secreted as an inactive zymogen (pro-MMP-12) and requires proteolytic cleavage of its pro-domain for activation.[5] This activation can be triggered by various inflammatory stimuli and involves a cascade of signaling events. Once active, MMP-12 can cleave a wide range of extracellular matrix components and also activate other MMPs, thereby amplifying its effects on tissue remodeling and inflammation.

MMP-12 Activation and Downstream Signaling cluster_activation Activation cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) MAPK Pathways MAPK Pathways (ERK, JNK, PI3-K) Inflammatory Stimuli->MAPK Pathways AP-1 AP-1 MAPK Pathways->AP-1 MMP-12 Gene Expression MMP-12 Gene Expression AP-1->MMP-12 Gene Expression Pro-MMP-12 Pro-MMP-12 (inactive) MMP-12 Gene Expression->Pro-MMP-12 Active MMP-12 Active MMP-12 Pro-MMP-12->Active MMP-12 Proteolytic Cleavage Activate Other MMPs Activate Other MMPs (e.g., MMP-2, MMP-3) Active MMP-12->Activate Other MMPs ECM Degradation ECM Degradation (Elastin, Collagen IV, etc.) Active MMP-12->ECM Degradation Inflammation Inflammation Active MMP-12->Inflammation Apoptosis Apoptosis Active MMP-12->Apoptosis Activate Other MMPs->ECM Degradation Tissue Remodeling Tissue Remodeling ECM Degradation->Tissue Remodeling

Caption: A simplified diagram of MMP-12 activation and its downstream signaling pathways.

Conclusion: Choosing the Right Assay for Your Research

The choice between the this compound fluorogenic assay and a colorimetric MMP-12 assay depends primarily on the research question.

  • For studying enzymatic activity, kinetics, and inhibitor screening, the this compound fluorogenic assay is the superior choice. Its high sensitivity and specificity for active MMP-12 provide precise and reliable data.

  • For quantifying the total amount of MMP-12 protein in a sample, a colorimetric ELISA is the appropriate tool. This is particularly useful for studies focusing on protein expression levels under different conditions.

In general, fluorometric assays offer higher sensitivity compared to colorimetric assays for detecting enzymatic activity.[4][6][7] This is a critical consideration when working with samples containing low concentrations of active MMP-12. Ultimately, a comprehensive understanding of the strengths and limitations of each method will enable researchers to select the most suitable assay to achieve their experimental goals.

References

A Comparative Benchmarking Guide to the Fluorogenic MMP Substrate: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, against other commonly used alternatives in the field of matrix metalloproteinase (MMP) research. The data and protocols presented herein are compiled from published literature to assist in the selection of the most appropriate substrate for specific research needs.

Introduction to this compound

This compound is a highly sensitive and selective intramolecularly quenched fluorogenic substrate designed for the continuous assay of MMP activity. The substrate incorporates the fluorophore (7-methoxycoumarin-4-yl)acetyl (Mca) and the quencher 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximal Dnp moiety through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.

Performance Comparison

The catalytic efficiency (kcat/Km) is a critical parameter for evaluating and comparing enzyme substrates. The following table summarizes the available kinetic data for this compound and two widely used alternative MMP substrates: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (often referred to as a generic MMP substrate) and Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.

Table 1: Comparative Kinetic Data (kcat/Km) of Fluorogenic MMP Substrates

MMP IsoformThis compound (M⁻¹s⁻¹)Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (M⁻¹s⁻¹)Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (M⁻¹s⁻¹)
MMP-1--Increased 2- to 9-fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1]
MMP-2-6.3 x 10⁵[2]Similar to Mca-PLGL-Dap(Dnp)-AR-NH2[1]
MMP-7-1.7 x 10⁵[2]Similar to Mca-PLGL-Dap(Dnp)-AR-NH2[3]
MMP-8--Increased 2- to 9-fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1]
MMP-93.3 x 10⁴[4][5]-Similar to Mca-PLGL-Dap(Dnp)-AR-NH2[3]
MMP-12 1.85 x 10⁵ [4][5]--
MMP-135.3 x 10⁴[4][5]-Increased 2- to 9-fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1]
MT1-MMP (MMP-14)--Increased 3-fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1]

Based on the available data, this compound demonstrates notable selectivity for MMP-12, with a high catalytic efficiency.[4][5] It also serves as a substrate for MMP-13 and, to a lesser extent, MMP-9.[4][5] In comparison, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 appears to be a broader spectrum substrate with enhanced activity towards collagenases (MMP-1, -8, -13) and MT1-MMP compared to its shorter counterpart, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.[1]

Experimental Protocols

The following is a generalized protocol for a fluorometric MMP assay using this compound. This protocol can be adapted for inhibitor screening and kinetic analysis.

Materials:

  • Recombinant active MMP-12 (or other MMP of interest)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% (v/v) Brij-35

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplates

  • Fluorometric microplate reader with excitation at ~328 nm and emission at ~393 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be below the Km value for accurate kcat/Km determination. A typical starting concentration is 10 µM.

  • Enzyme Preparation: Dilute the active MMP enzyme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add assay buffer to the wells of a 96-well black microplate.

    • For inhibitor screening, add the test compounds at various concentrations. Include a positive control (a known MMP inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the diluted enzyme solution to all wells except for the substrate blank.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-incubation period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.

  • Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with substrate but no enzyme) from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic analysis, plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

    • For inhibitor screening, calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway of Substrate Cleavage

Substrate This compound (Fluorescence Quenched) Cleavage Proteolytic Cleavage Substrate->Cleavage MMP MMP Enzyme (e.g., MMP-12) MMP->Cleavage Products Cleaved Fragments: Mca-Pro-Leu-Gly + Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 Cleavage->Products Fluorescence Fluorescence Signal (Detectable) Products->Fluorescence

Caption: Enzymatic cleavage of the substrate by an MMP separates the fluorophore (Mca) from the quencher (Dnp), resulting in a detectable fluorescence signal.

Experimental Workflow for MMP Assay

A Prepare Reagents (Enzyme, Substrate, Buffer) B Dispense Reagents into 96-Well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence (Ex: 328 nm, Em: 393 nm) D->E F Data Analysis (Calculate V₀, IC₅₀, etc.) E->F

Caption: A typical workflow for a fluorometric MMP assay, from reagent preparation to data analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.